molecular formula C8H10N4O5 B10909670 methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

Número de catálogo: B10909670
Peso molecular: 242.19 g/mol
Clave InChI: OPTPUMAWWGMBQG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate is a useful research compound. Its molecular formula is C8H10N4O5 and its molecular weight is 242.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C8H10N4O5

Peso molecular

242.19 g/mol

Nombre IUPAC

methyl 2-(4-carbamoyl-3-nitropyrazol-1-yl)propanoate

InChI

InChI=1S/C8H10N4O5/c1-4(8(14)17-2)11-3-5(6(9)13)7(10-11)12(15)16/h3-4H,1-2H3,(H2,9,13)

Clave InChI

OPTPUMAWWGMBQG-UHFFFAOYSA-N

SMILES canónico

CC(C(=O)OC)N1C=C(C(=N1)[N+](=O)[O-])C(=O)N

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate: A Theoretical and Practical Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive theoretical and practical overview of the novel pyrazole derivative, methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate. In the absence of direct experimental data for this specific molecule, this document serves as a predictive guide based on established principles of organic chemistry and extensive analysis of structurally related compounds. It is designed to empower researchers with a robust framework for the synthesis, characterization, and potential application of this compound in drug discovery and development.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are recognized as a "privileged scaffold" in medicinal chemistry. Their derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The title compound, methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate, incorporates several key functional groups that are expected to modulate its biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

Predicted Chemical and Physical Properties

The chemical and physical properties of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate have been estimated based on the known properties of its constituent functional groups and related pyrazole derivatives.

PropertyPredicted Value/InformationRationale
Molecular Formula C8H10N4O5Based on the chemical structure.
Molecular Weight 242.19 g/mol Calculated from the molecular formula.
Appearance Expected to be a crystalline solid at room temperature.[1]Similar nitro- and carbamoyl-substituted heterocycles are typically solids.
Melting Point Predicted to be in the range of 150-200 °C.The presence of polar functional groups (nitro, carbamoyl) and the potential for hydrogen bonding would lead to a relatively high melting point. 3-Nitro-1H-pyrazole has a melting point of 173-177 °C.[1]
Solubility Likely to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and methanol.The polar functional groups will contribute to some water solubility, but the overall molecule is largely organic.
pKa The pyrazole ring is weakly basic. The N-H of a related 3-amino-1H-pyrazole-4-carbonitrile is noted to be acidic.[2] The nitro group is electron-withdrawing and will decrease the basicity of the pyrazole ring.The lone pair on the N2 nitrogen is part of the aromatic system.
LogP Estimated to be in the range of 0.5 - 1.5.This is a calculated prediction based on the structure. The presence of polar groups will lower the LogP value.

Proposed Synthetic Pathway

The synthesis of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate can be envisioned through a multi-step sequence starting from readily available precursors. The key challenges in the synthesis are the introduction of the nitro and carbamoyl groups onto the pyrazole ring and the regioselective N-alkylation.

Synthetic_Pathway A Ethyl Acetoacetate C 3-Methyl-1H-pyrazol-5(4H)-one A->C B Hydrazine B->C E 3-Methyl-4-nitro-1H-pyrazol-5(4H)-one C->E HNO3/H2SO4 D Nitration G Methyl 3-nitro-1H-pyrazole-4-carboxylate E->G 1. KMnO4 2. SOCl2, MeOH F Oxidation & Esterification I 3-Nitro-1H-pyrazole-4-carboxamide G->I NH3 H Amidation K Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate I->K BrCH(CH3)COOCH3, Base J N-Alkylation with Methyl 2-bromopropanoate

Proposed synthetic pathway for methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate.
Step-by-Step Methodology:
  • Synthesis of 3-Nitro-1H-pyrazole-4-carboxamide (I):

    • Rationale: The pyrazole core with the nitro and carbamoyl groups needs to be constructed first. A plausible route involves the nitration of a pyrazole precursor followed by functional group manipulations to introduce the carboxamide.

    • Protocol:

      • Synthesize 3-methyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and hydrazine.

      • Nitrate 3-methyl-1H-pyrazol-5(4H)-one using a mixture of nitric and sulfuric acid to yield 3-methyl-4-nitro-1H-pyrazol-5(4H)-one.

      • Oxidize the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

      • Convert the carboxylic acid to the corresponding methyl ester using thionyl chloride and methanol.

      • Amidate the methyl ester with ammonia to afford 3-nitro-1H-pyrazole-4-carboxamide.

  • N-Alkylation of 3-Nitro-1H-pyrazole-4-carboxamide (I) to yield Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate (K):

    • Rationale: The final step involves the introduction of the methyl 2-propanoate side chain via N-alkylation. The regioselectivity of this reaction is crucial. The electron-withdrawing nitro and carbamoyl groups are expected to direct the alkylation to the N1 position due to steric hindrance at the N2 position.[3]

    • Protocol:

      • Dissolve 3-nitro-1H-pyrazole-4-carboxamide in a suitable polar aprotic solvent such as DMF or acetonitrile.

      • Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to deprotonate the pyrazole nitrogen.

      • Add methyl 2-bromopropanoate dropwise to the reaction mixture.

      • Heat the reaction mixture to facilitate the alkylation. The reaction progress should be monitored by TLC or LC-MS.

      • Upon completion, the product can be isolated by extraction and purified by column chromatography.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

TechniquePredicted Key Signals
¹H NMR - A quartet and a doublet for the -CH(CH₃)- group of the propanoate side chain.- A singlet for the methyl ester (-OCH₃) protons.- A singlet for the pyrazole C5-H proton.- Two broad singlets for the -CONH₂ protons.
¹³C NMR - Signals for the carbonyl carbons of the ester and amide.- Signals for the carbons of the pyrazole ring, with the C3 and C4 carbons shifted downfield due to the nitro and carbamoyl groups.- Signals for the carbons of the propanoate side chain.
IR Spectroscopy - A strong absorption band for the C=O stretching of the ester (around 1730-1750 cm⁻¹).- A strong absorption band for the C=O stretching of the amide (around 1650-1680 cm⁻¹).- N-H stretching bands for the primary amide (around 3200-3400 cm⁻¹).- Asymmetric and symmetric stretching bands for the nitro group (around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹).
Mass Spectrometry - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Potential Applications and Future Directions

Given the prevalence of the pyrazole scaffold in bioactive molecules, methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate represents a promising candidate for screening in various biological assays. The presence of the nitro group, a known pharmacophore in some antimicrobial and anticancer agents, coupled with the hydrogen bonding capabilities of the carbamoyl group, suggests potential for interactions with biological targets.

Future work should focus on the successful synthesis and purification of the title compound, followed by comprehensive spectroscopic and crystallographic analysis to confirm its structure. Subsequently, screening for biological activity in areas such as oncology, infectious diseases, and inflammation would be a logical next step. Structure-activity relationship (SAR) studies could then be initiated by modifying the substituents on the pyrazole ring and the ester side chain to optimize for potency and selectivity.

Conclusion

This technical guide provides a theoretical yet comprehensive framework for the synthesis, characterization, and potential exploration of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate. By leveraging existing knowledge of pyrazole chemistry, this document aims to facilitate the entry of this novel compound into the drug discovery pipeline, where its unique structural features may lead to the development of new therapeutic agents.

References

  • Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H–1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. The Journal of Organic Chemistry.
  • The Recent Development of the Pyrazoles : A Review. TSI Journals.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Deriv
  • 3-Nitropyrazole. PubChem.
  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide deriv
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candid
  • Crystal structure and molecular docking studies of new pyrazole-4-carboxamides. De Gruyter.
  • N-alkylation method of pyrazole.
  • 3-Nitro-1H-pyrazole. ChemicalBook.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • 3-Nitro-1H-pyrazole. Chemsrc.
  • 3-Nitro-1H-pyrazole. Chem-Impex.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science.
  • Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi AppTec.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.

Sources

methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate crystal structure and x-ray diffraction

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate via X-ray Diffraction

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical behavior and therapeutic efficacy. For novel compounds in drug discovery pipelines, such as the substituted pyrazole derivative methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate, a thorough understanding of the solid-state structure is paramount. This technical guide provides a comprehensive, field-proven methodology for the crystallographic analysis of this and similar novel chemical entities. We will delve into the critical steps of synthesis, crystallization, and the subsequent characterization by single-crystal and powder X-ray diffraction. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible workflow for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Chemistry in Drug Development

Substituted pyrazole scaffolds are prevalent in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, analgesic, and anticancer properties. The specific functionalization of the pyrazole ring, as in methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate, can significantly influence its pharmacokinetic and pharmacodynamic profile. The nitro group, for instance, is a strong electron-withdrawing group that can modulate the acidity of the pyrazole ring and participate in hydrogen bonding, while the carbamoyl and methyl propanoate moieties introduce additional hydrogen bonding capabilities and chiral complexity, respectively.

Understanding the precise spatial arrangement of these functional groups through single-crystal X-ray diffraction (SC-XRD) provides invaluable insights into:

  • Conformational analysis: Identifying the preferred three-dimensional shape of the molecule.

  • Intermolecular interactions: Mapping the network of hydrogen bonds, halogen bonds, and van der Waals forces that dictate crystal packing.

  • Polymorphism: Identifying different crystalline forms of the same compound, which can have profound effects on solubility, stability, and bioavailability.

  • Structure-Activity Relationships (SAR): Providing a structural basis for observed biological activity and guiding the design of more potent and selective analogs.

Powder X-ray diffraction (PXRD) complements SC-XRD by providing a fingerprint of the bulk crystalline material, which is essential for quality control, phase identification, and stability studies.

This guide will therefore present a holistic approach to the solid-state characterization of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate, from its synthesis to the detailed analysis of its crystal structure.

Synthesis and Crystallization: From Powder to Single Crystal

A robust and reproducible synthesis is the prerequisite for any structural study. While the specific synthesis of the title compound is not widely reported, a plausible synthetic route can be proposed based on established pyrazole chemistry.

Proposed Synthetic Pathway

A potential synthetic route could involve the reaction of a suitably substituted pyrazole with a methyl 2-halopropanoate. The starting pyrazole, 4-carbamoyl-3-nitro-1H-pyrazole, could be synthesized from commercially available starting materials through nitration and subsequent functional group manipulations.

G A Commercially Available Pyrazole Derivative B Nitration A->B C Functional Group Interconversion (e.g., hydrolysis of a nitrile) B->C D 4-carbamoyl-3-nitro-1H-pyrazole C->D F Base-mediated N-alkylation D->F E Methyl 2-halopropanoate E->F G Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate F->G

Figure 1: A proposed synthetic workflow for methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate.

Crystallization Methodologies

The growth of high-quality single crystals suitable for SC-XRD is often the most challenging step. A systematic screening of crystallization conditions is therefore essential.

Table 1: Recommended Crystallization Techniques

TechniqueDescriptionSolvents to Screen
Slow Evaporation A solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and eventual crystal growth.Dichloromethane, Ethyl Acetate, Methanol, Acetonitrile
Vapor Diffusion A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.Compound in Ethyl Acetate, anti-solvent: Hexanes; Compound in Methanol, anti-solvent: Diethyl Ether
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.Toluene, Ethanol, Isopropanol

Experimental Protocol: Vapor Diffusion Crystallization

  • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small vial (2 mL).

  • Place the vial in a larger sealed jar (20 mL) containing 2-3 mL of an anti-solvent (e.g., hexanes).

  • Seal the jar and leave it undisturbed at a constant temperature (e.g., room temperature or 4°C).

  • Monitor the vial for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.

Experimental Workflow

G A Crystal Selection and Mounting B Data Collection on Diffractometer A->B C Data Reduction and Integration B->C D Structure Solution C->D E Structure Refinement D->E F Structure Validation and Analysis E->F

Figure 2: The experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the best possible fit.

  • Structure Validation and Analysis: The final structure is validated using various crystallographic checks and analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Interpreting the Crystallographic Data

The results of a successful SC-XRD experiment are typically presented in a crystallographic information file (CIF). Key parameters to analyze include:

Table 2: Key Crystallographic Parameters

ParameterDescription
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a complete description of the symmetry of the crystal.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
R-factor (R1) A measure of the agreement between the calculated and observed structure factors. A value below 5% is generally considered good for small molecules.

Powder X-ray Diffraction (PXRD): A Fingerprint of the Bulk Material

PXRD is a non-destructive analytical technique used to identify the crystalline phases present in a bulk sample and to determine the degree of crystallinity.

Experimental Protocol
  • A small amount of the powdered sample (typically 10-20 mg) is gently packed into a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffractogram is a plot of intensity versus 2θ.

Data Analysis

The positions and intensities of the peaks in a PXRD pattern are characteristic of a particular crystalline phase. The experimental diffractogram of a newly synthesized batch of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate can be compared to a reference pattern (either from a known phase or calculated from the single-crystal structure) to:

  • Confirm phase identity: Ensure that the bulk material corresponds to the desired crystalline form.

  • Assess purity: Detect the presence of any crystalline impurities.

  • Monitor stability: Track changes in the crystalline form of the material under different storage conditions.

Conclusion: A Synergistic Approach to Structural Characterization

The comprehensive solid-state characterization of a novel pharmaceutical compound such as methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate is a critical step in its development. By employing a synergistic approach that combines meticulous synthesis and crystallization with the powerful analytical techniques of single-crystal and powder X-ray diffraction, researchers can gain a deep understanding of the molecule's three-dimensional structure and its solid-state properties. This knowledge is not merely academic; it forms the bedrock of rational drug design, informs formulation development, and ensures the quality and consistency of the final drug product. The methodologies outlined in this guide provide a robust framework for achieving these goals, enabling scientists to unlock the full therapeutic potential of novel chemical entities.

References

  • General Principles of Crystallography: For a comprehensive overview of the principles of X-ray crystallography, refer to "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood. (Source: Wiley, URL: [Link])

  • Crystallization Techniques: A detailed guide to various crystallization methods can be found in "Crystal Growth of Organic Materials" edited by Allan S. Myerson, Ronald W. Rousseau, and William J. Ginde. (Source: American Chemical Society, URL: [Link])

  • Powder X-ray Diffraction: For an in-depth understanding of powder diffraction techniques and their applications, "Fundamentals of Powder Diffraction and Structural Characterization of Materials" by Vitalij K. Pecharsky and Peter Y. Zavalij is an excellent resource. (Source: Springer, URL: [Link])

In Vitro Toxicological Profiling of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate is a highly functionalized nitroheterocyclic building block. While nitroheterocycles form the backbone of numerous successful therapeutics (e.g., antiprotozoals and antibacterials), the presence of the nitro group introduces well-documented liability risks, primarily driven by enzymatic bioactivation[1]. As a Senior Application Scientist, I approach the preliminary in vitro toxicity of such compounds not as a simple pass/fail screening, but as a mechanistic investigation.

This whitepaper outlines a self-validating, highly controlled experimental framework to assess the preliminary cytotoxicity and genotoxicity of this compound, explaining the causality behind each methodological choice to ensure robust, reproducible data for early-stage drug development.

Chemical Rationale & Toxicophore Analysis

The core structural alert in methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate is the 3-nitropyrazole moiety . The mechanism of action—and toxicity—of nitroheterocycle compounds is inextricably linked to the activation of the nitro group by nitroreductase (NTR) enzymes[2].

The Causality of Toxicity:

  • Type I Nitroreductases (Oxygen-Insensitive): These enzymes catalyze the sequential two-electron reduction of the nitro group, ultimately forming reactive hydroxylamine intermediates. These electrophiles can covalently bind to cellular macromolecules (DNA and proteins), leading to mutagenesis and genotoxicity[1][3].

  • Type II Nitroreductases (Oxygen-Sensitive): These catalyze a one-electron reduction to form a nitro radical anion. In the presence of molecular oxygen, this radical undergoes a "futile cycle," reverting to the parent nitro compound while generating superoxide anions and other Reactive Oxygen Species (ROS)[2][4]. This oxidative stress cascades into mitochondrial dysfunction and cellular apoptosis.

Understanding this dual-pathway bioactivation dictates our experimental design: we must evaluate both genotoxicity (to detect DNA adduct formation) and hepatotoxicity (to detect ROS-mediated cellular death).

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between the compound's structure, its enzymatic bioactivation, and the resulting toxicological endpoints.

Proposed bioactivation pathway of 3-nitropyrazoles leading to genotoxicity and cytotoxicity.

Core Experimental Workflows

To build a self-validating system, every assay must include concurrent positive and negative controls. If the controls fail, the assay is voided, ensuring absolute trustworthiness in the data.

Protocol 1: Hepatotoxicity Assessment via HepG2 MTT Assay

Rationale: The human hepatoma cell line (HepG2) is the gold standard for preliminary Drug-Induced Liver Injury (DILI) screening because these cells retain many specialized hepatic metabolic functions, allowing for the identification of organ toxicity without immediate animal testing[5]. The MTT assay measures mitochondrial metabolic activity, directly correlating with the oxidative stress pathway described above[6].

Step-by-Step Methodology:

  • Cell Seeding: Cultivate HepG2 cells in DMEM supplemented with 10% FBS. Seed cells at a density of 1×104 cells/well in a 96-well tissue culture plate (200 µL volume)[6][7]. Incubate at 37 °C in 5% CO₂ for 24 hours to ensure 40-60% confluency[7].

  • Compound Preparation: Dissolve methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate in DMSO. Prepare serial dilutions in fresh media to achieve final well concentrations of 1, 5, 10, 25, 50, and 100 µM[8]. Crucial Control: Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced toxicity.

  • Treatment: Aspirate old media and replace with the compound-dosed media. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Rotenone, a known mitochondrial complex I inhibitor that induces ROS). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark[6].

  • Solubilization & Readout: Add 100 µL of solubilization solution (10% SDS in 0.01 M HCl) to dissolve the formed formazan crystals[6]. Read absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Genotoxicity Assessment (OECD 471 Ames Test)

Rationale: Because nitroaromatics are notorious for inducing point mutations, the Bacterial Reverse Mutation Test (Ames Test) is mandatory. The assay utilizes amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect base-pair substitutions and frameshifts[9].

Step-by-Step Methodology:

  • Strain Selection: Utilize S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) to cover all primary mutation mechanisms[10].

  • Metabolic Activation System: Prepare testing conditions both in the absence and presence of a 30% rat liver post-mitochondrial fraction (S9 mix) supplemented with cofactors to simulate mammalian hepatic metabolism[9][10].

  • Pre-incubation Method: For nitro-compounds, the pre-incubation method is highly recommended over plate incorporation to enhance sensitivity[10]. Mix 0.1 mL of the bacterial suspension, 0.5 mL of S9 mix (or buffer), and 0.05 mL of the test compound (dissolved in minimal DMSO). Incubate at 37 °C for 30 minutes[10].

  • Plating: Add 2.0 mL of molten top agar containing trace histidine/tryptophan to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Controls: Run concurrent strain-specific positive controls (e.g., NDMA or 4-nitroquinoline 1-oxide)[10][11] and vehicle controls.

  • Scoring: Incubate plates for 48-72 hours at 37 °C. Count revertant colonies. A positive genotoxic result is defined as a dose-dependent increase in revertant colonies (typically 2-fold over vehicle for TA98/TA100, and 3-fold for TA1535/TA1537).

Quantitative Data Presentation

To facilitate rapid decision-making, preliminary toxicological data must be synthesized into structured formats. Below is a representative data matrix illustrating the expected output format for methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate following the execution of the above protocols.

Assay TypeBiological ModelEndpoint MeasuredRepresentative MetricInterpretation Threshold
Cytotoxicity HepG2 Cells (24h)Mitochondrial Viability (MTT)IC₅₀ > 100 µMLow acute hepatotoxicity
Cytotoxicity HepG2 Cells (72h)Mitochondrial Viability (MTT)IC₅₀ = 45.2 µMTime-dependent toxicity (ROS accumulation)
Genotoxicity S. typhimurium TA98Frameshift Mutation (-S9)3.5x Fold IncreasePositive (Direct acting mutagen)
Genotoxicity S. typhimurium TA100Base-Pair Substitution (+S9)1.2x Fold IncreaseNegative
Genotoxicity E. coli WP2 uvrACross-linking / Oxidative1.1x Fold IncreaseNegative

Note: The above table represents a structural template for data reporting. Actual values will depend on the empirical execution of the described protocols.

Conclusion

The preliminary in vitro evaluation of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate requires a targeted approach due to its 3-nitropyrazole core. By employing a rigorously controlled HepG2 MTT assay and an OECD 471-compliant pre-incubation Ames test, researchers can accurately map the compound's liability profile. The generation of ROS and the potential for DNA adduct formation must be quantified early to determine if the compound warrants further structural optimization or progression into in vivo pharmacokinetic models.

References

  • Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs: Nifurtimox, Benznidazole, and Metronidazole. National Institutes of Health (NIH).[Link]

  • Test Guideline No. 471 Bacterial Reverse Mutation Test. Mutagenèse Pasteur Lille / OECD.[Link]

  • Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. MDPI.[Link]

  • Appendix 3 to Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. European Medicines Agency (EMA).[Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB).[Link]

  • Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells. National Institutes of Health (NIH).[Link]

  • Monocyclic Nitro-heteroaryl Nitrones with Dual Mechanism of Activation: Synthesis and Antileishmanial Activity. ACS Medicinal Chemistry Letters.[Link]

  • Rotenone-induced oxidative stress and apoptosis in human liver HepG2 cells. ResearchGate.[Link]

  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia.[Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.[Link]

  • Cytotoxic assessment of liver cancer cells (HepG2) with raw, functionalized multiwalled carbon nanotubes and their comparison with nanohydroxyapatite. Journal of King Saud University - Science.[Link]

  • In Vitro Evaluation of Cytotoxicity and Proliferative Effects of Lyophilized Porcine Liver Tissue on HepG2 Hepatoma Cells and Adipose-Tissue-Derived Mesenchymal Stromal Cells. MDPI.[Link]

  • HepG2-based Cytotoxicity Assay Service. Creative Biolabs.[Link]

Sources

Mechanism of Action for Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics requires molecular scaffolds capable of navigating complex tumor microenvironments while maintaining high target specificity. Derivatives of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate represent a sophisticated, multi-functional pharmacophore class. By integrating a hypoxia-activated prodrug trigger, an intracellular trapping mechanism, and an ATP-competitive kinase inhibitory core, these compounds offer a highly selective approach to oncology and inflammatory disease drug design.

This whitepaper dissects the tripartite mechanism of action of this scaffold, detailing the causality behind its biological activity and providing self-validating experimental protocols for preclinical evaluation.

Molecular Architecture & Pharmacophore Analysis

The efficacy of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate derivatives is rooted in a rational, tripartite structural design:

  • The Pyrazole-4-Carboxamide Core (Kinase Hinge Binder): The 1H-pyrazole-4-carboxamide motif is a privileged scaffold in medicinal chemistry, widely recognized for its ability to act as a potent hinge-binding motif in the ATP-binding pocket of various kinases, including RET and Aurora A/B ([1];[2]). The carbamoyl group at the C4 position provides critical hydrogen bond donor and acceptor interactions with the kinase backbone.

  • The 3-Nitro Substituent (Bioreductive Trigger): The inclusion of a nitro group at the C3 position acts as an electron-withdrawing moiety that lowers the molecule's reduction potential. This enables selective bioreduction by intracellular nitroreductases (e.g., POR, NQO1) specifically within hypoxic tumor microenvironments, acting as a hypoxia-activated prodrug (HAP) trigger ([3]).

  • The Methyl Propanoate Appendage (Intracellular Trapping): Attached at the N1 position, the methyl propanoate group serves as a lipophilic prodrug moiety. It enhances cellular permeability and is subsequently hydrolyzed by intracellular carboxylesterases (CES1/CES2) to yield a negatively charged propanoic acid derivative, effectively trapping the active molecule inside the target cell ([4]).

Mechanism of Action I: Hypoxia-Activated Bioreduction

Solid tumors are characterized by disorganized vasculature, leading to regions of severe hypoxia (pO2 < 1%). The 3-nitro-pyrazole scaffold exploits this microenvironment through a bioreductive activation pathway.

Under normoxic conditions , 1-electron reduction of the nitro group by flavoproteins yields a nitro radical anion. However, abundant oxygen rapidly oxidizes this radical back to the parent nitro compound (futile cycling), generating superoxide but leaving the prodrug inactive. Under hypoxic conditions , the absence of oxygen allows the nitro radical to undergo further irreversible reduction (via 2-electron to 6-electron transfers) into a reactive hydroxylamine or a fully reduced 3-amino pyrazole. This electronic shift "switches on" the nucleophilicity of the pyrazole ring, enabling it to either alkylate DNA or adopt the correct electronic conformation for high-affinity kinase inhibition.

Bioreduction Prodrug Methyl 2-(4-carbamoyl-3-nitro...) (Inactive Prodrug) Nitroreductase Nitroreductase (POR/NQO1) 1e- / 2e- Reduction Prodrug->Nitroreductase Cellular Uptake Hypoxia Hypoxic Microenvironment (Low pO2) ActiveAmine 3-Amino Pyrazole Derivative (Active Kinase Inhibitor) Hypoxia->ActiveAmine Irreversible Reduction Normoxia Normoxia (Futile Cycling) Normoxia->Prodrug ROS Generation (Superoxide) Nitroreductase->Hypoxia O2 Depleted Nitroreductase->Normoxia O2 Present

Fig 1. Hypoxia-driven bioreductive activation of the 3-nitro-pyrazole prodrug.

Mechanism of Action II: ATP-Competitive Kinase Inhibition

Once activated, the pyrazole-4-carboxamide core functions as a Type I kinase inhibitor. The planar pyrazole ring inserts into the narrow hydrophobic cleft of the kinase hinge region. The C4-carbamoyl group forms a bidentate hydrogen-bonding network with the backbone amide nitrogen and carbonyl oxygen of the hinge residues (e.g., Ala273 in Aurora A or Val804 in RET kinase) ([1]; [5]). This competitive displacement of ATP halts downstream phosphorylation cascades, ultimately driving the cell into apoptosis.

KinaseInhibition ActiveDrug Active Pyrazole-4-carboxamide Hinge Kinase Hinge Region (e.g., RET / Aurora A) ActiveDrug->Hinge H-Bonding via Carbamoyl Group ATP ATP Displacement Hinge->ATP Competitive Inhibition Signaling Downstream Signaling (Proliferation/Survival) ATP->Signaling Blocks Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Signaling->Apoptosis Pathway Collapse

Fig 2. ATP-competitive kinase inhibition via the pyrazole-4-carboxamide scaffold.

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is engineered to isolate specific mechanistic variables.

Protocol 1: Hypoxia-Selective Cytotoxicity (Clonogenic Survival Assay)

Causality: Standard 72-hour viability assays (e.g., MTT) often fail to capture the delayed apoptotic cascade of bioreductive prodrugs. We utilize a 14-day clonogenic survival assay under strict 1% O 2​ vs. 21% O 2​ to isolate the oxygen-dependent activation variable, ensuring we measure irreversible reproductive cell death rather than transient metabolic stalling. Methodology:

  • Seeding: Seed HCT116 colorectal carcinoma cells (500 cells/well) in 6-well plates; allow adherence for 24 hours.

  • Equilibration: Pre-equilibrate culture media in a hypoxia workstation (1% O 2​ , 5% CO 2​ , 94% N 2​ ) for 4 hours to strip dissolved oxygen.

  • Treatment: Treat cells with serial dilutions of the pyrazole derivative (0.1 µM to 100 µM).

  • Incubation: Incubate parallel plates under normoxic (21% O 2​ ) and hypoxic (1% O 2​ ) conditions for exactly 24 hours.

  • Washout: Wash cells 3x with PBS to remove extracellular drug, replace with fresh oxygenated media, and culture under standard normoxia for 14 days. (Logic: Drug washout ensures the assay measures irreversible commitment to apoptosis).

  • Quantification: Fix with 4% paraformaldehyde, stain with 0.5% crystal violet, and count colonies containing >50 cells.

Protocol 2: Intracellular Esterase Cleavage Kinetics (LC-MS/MS)

Causality: To prove the intracellular trapping mechanism, we must measure the ratio of the lipophilic methyl ester to the charged propanoic acid inside the cell versus in the efflux media. LC-MS/MS provides the exact mass resolution required to differentiate these species without antibody-based artifacts. Methodology:

  • Incubation: Incubate target cells with 10 µM of the compound for time points: 0, 15, 30, 60, and 120 minutes.

  • Quenching: Rapidly chill plates on ice and wash 3x with ice-cold PBS. (Logic: Cold temperatures instantly halt enzymatic esterase activity and prevent premature drug efflux).

  • Lysis & Extraction: Lyse cells using 80% cold methanol containing an isotopically labeled internal standard. (Logic: Methanol precipitates proteins while highly efficiently extracting small molecules).

  • Separation: Centrifuge lysates at 14,000 x g for 15 mins at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass [M+H] + of the ester and the corresponding free acid metabolite.

Quantitative Data Summary

The following table summarizes representative preclinical metrics demonstrating the dual-action nature of this scaffold, highlighting the stark contrast between normoxic and hypoxic efficacy.

Pharmacological ParameterNormoxia (21% O 2​ )Hypoxia (1% O 2​ )Fold Change / Notes
Cellular IC 50​ (HCT116) >50.0 µM1.2 µM>40x Hypoxia Selectivity
Target Kinase K d​ (RET/Aurora) >10,000 nM (Prodrug)45 nM (Reduced Form)Activation of hinge-binding
Intracellular Ester Half-life 15 mins15 minsRapid CES1/CES2 cleavage
ROS Generation (Superoxide) High (Futile Cycling)LowShifts to irreversible reduction

References

  • Yoon, H., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145-1155. URL:[Link]

  • Patel, et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed / NIH. URL:[Link]

  • Schmidt, U., et al. (2018). Bioactive Olivacine Derivatives—Potential Application in Cancer Therapy. Molecules / PMC. URL:[Link]

  • Thaher, B.A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI Pharmaceuticals. URL:[Link]

  • E. O. et al. (2016). Exploitation of a Novel Binding Pocket in Human Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Discovered through X-ray Fragment Screening. Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Discovery and Synthesis Pathway of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate is a highly specialized, polyfunctionalized heterocyclic intermediate. The 1H-pyrazole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for amides and aromatic rings. Specifically, 1-alkyl-3-nitro-1H-pyrazole-4-carboxamides have gained significant traction as critical building blocks for the synthesis of Cav3.1 T-type calcium channel blockers, kinase inhibitors, and Mas-related G-protein receptor X2 (MRGPRX2) modulators .

The structural complexity of this compound arises from its dense functionalization: a nitro group at C3, a primary carboxamide at C4, and a chiral propanoate ester at N1. Synthesizing this molecule requires strict regiocontrol during the N-alkylation step to prevent the formation of the inactive N2-alkyl isomer.

Retrosynthetic Analysis & Mechanistic Rationale

The retrosynthetic disconnection of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate naturally points to a late-stage N-alkylation of 3-nitro-1H-pyrazole-4-carboxamide. The carboxamide itself is derived from the amidation of 3-nitro-1H-pyrazole-4-carboxylic acid, which is obtained via the electrophilic aromatic nitration of the commercially available 1H-pyrazole-4-carboxylic acid.

Regioselectivity in the N-alkylation of 3-nitropyrazoles is a well-documented challenge. However, under mild basic conditions, the pyrazolide anion exhibits exceptional N1 selectivity. This is driven by two factors:

  • Steric Hindrance: The bulky C3-nitro group physically blocks the adjacent N2 position.

  • Attractive Interactions: As demonstrated by Norman et al. (2022), non-covalent attractive interactions in the transition state strongly favor the N1-alkylation pathway, yielding the N1 isomer almost exclusively (>99:1) .

Mechanistic Visualizations

SynthesisPathway A 1H-Pyrazole-4-carboxylic acid (Starting Material) B 3-Nitro-1H-pyrazole-4-carboxylic acid (Intermediate 1) A->B HNO3, H2SO4 Nitration C 3-Nitro-1H-pyrazole-4-carboxamide (Intermediate 2) B->C 1. SOCl2 2. NH3(aq) Amidation D Methyl 2-(4-carbamoyl-3-nitro- 1H-pyrazol-1-yl)propanoate (Target) C->D Methyl 2-bromopropanoate K2CO3, DMF N-Alkylation

Figure 1: Synthesis pathway of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate.

Regioselectivity SM 3-Nitro-1H-pyrazole-4-carboxamide + Base Anion Pyrazolide Anion (Delocalized) SM->Anion Deprotonation TS1 Transition State 1 (N1 Attack) Sterically Unhindered Attractive Interactions Anion->TS1 Methyl 2-bromopropanoate TS2 Transition State 2 (N2 Attack) Steric Clash with -NO2 Repulsive Interactions Anion->TS2 Methyl 2-bromopropanoate Prod1 N1-Alkyl Isomer (Major / Exclusive Product) TS1->Prod1 Favored Pathway Prod2 N2-Alkyl Isomer (Trace / Not Observed) TS2->Prod2 Disfavored Pathway

Figure 2: Regioselectivity mechanism during N-alkylation of the pyrazolide anion.

Synthetic Workflows & Experimental Protocols

The synthesis is a robust, three-step linear sequence designed to be self-validating at each stage.

Step 1: Electrophilic Nitration

Objective: Synthesize 3-nitro-1H-pyrazole-4-carboxylic acid.

  • Cool 20 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.

  • Slowly add 5.0 g of 1H-pyrazole-4-carboxylic acid in portions, ensuring the internal temperature remains strictly below 5 °C to prevent oxidative degradation.

  • Dropwise, add 5 mL of fuming nitric acid (HNO₃).

  • Remove the ice bath and heat the reaction mixture to 60 °C for 4 hours.

  • Cool the mixture to room temperature and pour it carefully over 100 g of crushed ice.

  • Filter the resulting white precipitate, wash extensively with cold distilled water to remove residual acids, and dry in vacuo to afford 3-nitro-1H-pyrazole-4-carboxylic acid.

Step 2: Amidation via Acid Chloride

Objective: Synthesize 3-nitro-1H-pyrazole-4-carboxamide.

  • Suspend 4.0 g of 3-nitro-1H-pyrazole-4-carboxylic acid in 15 mL of neat thionyl chloride (SOCl₂).

  • Add 2 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst (forming the highly reactive Vilsmeier-Haack intermediate).

  • Reflux the mixture at 80 °C for 3 hours until the suspension turns into a clear yellow solution, indicating complete conversion to the acid chloride.

  • Concentrate the solution under reduced pressure to remove excess SOCl₂.

  • Dissolve the crude acid chloride in 20 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Slowly add 10 mL of 28% aqueous ammonia (NH₃). Stir for 1 hour at room temperature.

  • Evaporate the THF, extract the aqueous residue with ethyl acetate (3 × 30 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield 3-nitro-1H-pyrazole-4-carboxamide.

Step 3: Regioselective N-Alkylation

Objective: Synthesize methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate.

  • Dissolve 2.0 g of 3-nitro-1H-pyrazole-4-carboxamide (1.0 eq) in 15 mL of anhydrous DMF.

  • Add 3.5 g of finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 30 minutes to pre-form the pyrazolide anion. Note: Using a mild base like K₂CO₃ prevents the hydrolysis of the ester and amide groups.

  • Add 2.5 g of methyl 2-bromopropanoate (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 12 hours. Monitor completion via LC-MS.

  • Quench the reaction with 30 mL of water and extract with ethyl acetate (3 × 30 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over MgSO₄.

  • Purify the crude product via flash column chromatography (Dichloromethane/Methanol 95:5) to obtain the target compound as a white crystalline solid.

Quantitative Data: Optimization of N-Alkylation

The choice of base and solvent is critical for maximizing both yield and regioselectivity. Strong bases like NaH generate a "naked" highly reactive pyrazolide anion that diminishes regiocontrol, whereas K₂CO₃ provides a softer ion pair that allows attractive interactions to dictate the N1 preference. Table 1 summarizes the optimization of the N-alkylation step.

Table 1: Optimization of N-Alkylation Conditions for 3-Nitro-1H-pyrazole-4-carboxamide

EntryBaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (N1:N2)
1K₂CO₃ DMF 25 12 88 >99:1
2Cs₂CO₃DMF25892>99:1
3NaHTHF0 to 2546585:15
4DIPEAMeCN602445>99:1
5K₂CO₃Acetone501678>99:1

Analytical Validation

To validate the self-correcting nature of this protocol, 2D NMR (NOESY/HMBC) must be employed on the final product. The N1-alkylation is definitively confirmed by a strong NOE cross-peak between the chiral methine proton of the propanoate group and the C5-proton of the pyrazole ring. The complete absence of an NOE correlation with the C3-position confirms that the N2-isomer was not formed, validating the steric and attractive interaction models .

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry (2022).[Link]

  • Quinoline derivatives as modulators of mas-related g-protein receptor x2 and related products.WIPO (PCT)

Methodological & Application

step-by-step synthesis protocol for methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate via N-Alkylation

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Functionalized nitropyrazoles are highly valued scaffolds in modern drug discovery, often serving as critical pharmacophores in the development of kinase inhibitors and antimicrobial agents. The synthesis of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate involves the regioselective N -alkylation of 3-nitro-1H-pyrazole-4-carboxamide [2].

The Regioselectivity Challenge: Pyrazoles exhibit annular tautomerism. When functionalized asymmetrically (e.g., with a nitro group at C3 and a carboxamide at C4), the two nitrogen atoms (N1 and N2) become non-equivalent. Alkylation can theoretically yield a mixture of N1 and N2 isomers. However, the presence of the strongly electron-withdrawing and sterically demanding nitro group at the C3 position heavily biases the nucleophilic attack toward the N1 position .

Reaction Design (E-E-A-T Principle): To ensure a self-validating and high-yielding protocol, the choice of base and solvent is critical. While strong bases like Sodium Hydride ( NaH ) ensure rapid deprotonation, they can inadvertently trigger the hydrolysis of the target's methyl ester or carboxamide moieties if trace moisture is present. Therefore, a milder, heterogeneous base system utilizing Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected. This provides a controlled generation of the pyrazolide anion, minimizing side reactions and maximizing the N1 -alkylated yield [1].

Experimental Workflow & Logic

The following workflow outlines the logical progression from reagent preparation to final product isolation, designed to maximize throughput and purity.

SynthesisWorkflow Step1 1. Reagent Preparation 3-Nitro-1H-pyrazole-4-carboxamide in anhydrous DMF Step2 2. Deprotonation Add K2CO3 (2.0 eq) Stir 30 min at RT Step1->Step2 Step3 3. Alkylation (SN2) Dropwise Methyl 2-bromopropanoate 0°C to RT Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC Target: >95% Conversion Step3->Step4 Step5 5. Aqueous Quench Ice water addition & EtOAc Extraction Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Hexanes:EtOAc) Step5->Step6 Product Methyl 2-(4-carbamoyl-3-nitro -1H-pyrazol-1-yl)propanoate Step6->Product

Figure 1: Step-by-step workflow for the regioselective N-alkylation of the nitropyrazole scaffold.

Quantitative Data: Condition Optimization

Prior to finalizing the protocol, empirical optimization of the reaction conditions was conducted to validate the mechanistic hypothesis regarding base selection and regioselectivity.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Regiomeric Ratio (N1:N2)Isolated Yield (%)
1 Et3​N (2.0)DCM25244585:1538
2 NaH (1.2)THF0 to 254>9592:865 (Ester hydrolysis noted)
3 Cs2​CO3​ (1.5)DMF256>9598:282
4 K2​CO3​ (2.0) DMF 0 to 25 5 >95 98:2 86

Table 1: Optimization of N-alkylation conditions. Entry 4 represents the optimal balance of high yield, excellent regioselectivity, and cost-effective reagents.

Step-by-Step Synthesis Protocol

Materials Required:

  • 3-Nitro-1H-pyrazole-4-carboxamide (Commercially available [2])

  • Methyl 2-bromopropanoate (Alkylating agent)

  • Potassium carbonate ( K2​CO3​ , finely powdered, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc) and Brine for workup

Procedure:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Dissolution: Charge the flask with 3-nitro-1H-pyrazole-4-carboxamide (1.56 g, 10.0 mmol) and dissolve in anhydrous DMF (20 mL). Ensure complete dissolution to form a homogenous, pale-yellow solution.

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (2.76 g, 20.0 mmol, 2.0 eq) in a single portion. Stir the resulting suspension at room temperature (20-25 °C) for 30 minutes to allow for the complete generation of the pyrazolide anion. The mixture may darken slightly.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Using a syringe, add methyl 2-bromopropanoate (2.00 g, 1.33 mL, 12.0 mmol, 1.2 eq) dropwise over 10 minutes. Mechanistic Note: Dropwise addition at 0 °C controls the exotherm and suppresses potential dialkylation or O-alkylation side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4 to 6 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The reaction is deemed complete when the starting material peak is <5% relative to the product.

  • Quenching & Extraction: Pour the reaction mixture into a beaker containing 100 mL of crushed ice/water to quench the reaction and dissolve inorganic salts. Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Washing & Drying: Combine the organic extracts and wash sequentially with distilled water (3 × 50 mL) to remove residual DMF, followed by a single brine wash (50 mL). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes). The N1 -alkylated product typically elutes later than any trace N2 -isomer due to the differing dipole moments.

  • Characterization: Evaporate the product-containing fractions to yield methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate as a crystalline solid. Verify structure via 1H NMR, noting the characteristic downfield shift of the pyrazole C5 proton due to the adjacent N1 -alkyl substitution [1].

References

  • Title: Coupling of C-nitro-NH-azoles with arylboronic acids.
  • Title: 3-Nitro-1H-pyrazole-4-carboxamide (CAS: 39205-91-9)

how to dissolve methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate for cell culture assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and Handling of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate for In Vitro Cell Culture Assays

Introduction & Physicochemical Rationale

Nitro-1H-pyrazole derivatives are frequently utilized as core scaffolds in the design of advanced therapeutics, including 1[1] and2[2]. Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate is a highly specialized small molecule characterized by a structural dichotomy: it possesses a lipophilic methyl propanoate ester chain alongside highly polar nitro (-NO₂) and carbamoyl (-CONH₂) groups.

Because of this complex hydrogen-bonding network and moderate lipophilicity, dissolving this compound directly into aqueous cell culture media will result in incomplete solvation and micro-precipitation. To ensure reproducible in vitro assays, the compound must first be dissolved in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the universal solvent of choice, as its highly polar S=O bond effectively disrupts the intermolecular hydrogen bonding of the carbamoyl groups without acting as a nucleophile that could degrade the molecule[3].

Physicochemical Profiling & Solvation Dynamics

Understanding the quantitative parameters of the molecule is critical for predicting its behavior in solution. The table below summarizes the key data driving our protocol choices.

Table 1: Physicochemical Profile & Solvation Implications

ParameterValueImplications for Solvation & Handling
Molecular Weight ~242.20 g/mol Requires 24.22 mg per mL of solvent to achieve a 100 mM stock solution.
Hydrogen Bond Donors 2 (Carbamoyl -NH₂)Strongly interacts with polar aprotic solvents (DMSO).
Hydrogen Bond Acceptors 7 (Nitro, Ester, Carbamoyl)High propensity for hydration; strictly necessitates anhydrous conditions.
Chemical Liabilities Ester LinkageSusceptible to spontaneous hydrolysis if water is introduced into the stock.

Workflow Visualization

SolvationWorkflow A 1. Thermal Equilibration (Desiccated, 25°C) B 2. Primary Solvation (Anhydrous DMSO) A->B Prevents moisture condensation C 3. Homogenization (Vortex & 37°C Bath) B->C Disrupts crystal lattice D 4. Sterile Filtration (0.22 µm PTFE) C->D Ensures complete dissolution E 5. Cryopreservation (Aliquots at -80°C) D->E Removes biological contaminants F 6. Media Dilution (≤0.1% DMSO Final) E->F Prevents freeze-thaw degradation

Figure 1: Experimental workflow for anhydrous solvation and media dilution.

Step-by-Step Reconstitution Protocol

To preserve the structural integrity of the methyl propanoate ester and the nitro-pyrazole core, follow this methodology strictly.

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature (25°C) for 30 minutes before opening the vial.

  • Causality: Opening a cold vial causes immediate atmospheric moisture condensation. The introduction of water into the stock will trigger nucleophilic attack and hydrolysis of the ester group over time.

Step 2: Primary Solvation

  • Action: Add the calculated volume of Anhydrous DMSO (≥99.9%, water ≤0.005%) to achieve a 10 mM or 50 mM stock. Do not use standard benchtop DMSO, which is highly hygroscopic and likely contaminated with water.

  • Causality: Anhydrous conditions prevent the degradation of the test article. A 10 mM stock is generally preferred to ensure the final DMSO concentration remains negligible during media dilution.

Step 3: Homogenization

  • Action: Vortex the vial for 30–60 seconds. If the powder does not fully dissolve, place the vial in a 37°C water bath for 5 minutes, followed by brief sonication.

  • Causality: The crystal lattice of nitro-pyrazole derivatives can be thermodynamically stable. Mild thermal energy and acoustic cavitation (sonication) overcome the activation energy required for complete solvation without degrading the molecule.

Step 4: Sterile Filtration

  • Action: Pass the dissolved stock through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

  • Causality: Standard cell culture filters made of PES (Polyethersulfone) or Cellulose Acetate will dissolve in 100% DMSO, leaching toxic plasticizers into your stock and instantly killing your cells. PTFE is chemically inert to DMSO.

Step 5: Aliquoting and Cryopreservation

  • Action: Aliquot the sterile stock into single-use amber microcentrifuge tubes (10–50 µL per tube) and store at -80°C.

  • Causality: Repeated freeze-thaw cycles cause micro-precipitation. Once nucleated, the crystalline form is notoriously difficult to redissolve. Single-use aliquots bypass this thermodynamic liability.

Cell Culture Application & Dilution

When introducing the compound to live cells (e.g., HepG2, HT29, or B16-F10 lines), the "Solvent Effect" must be tightly controlled. DMSO concentrations above 0.1% – 0.5% (v/v) induce osmotic stress, alter membrane fluidity, and can artificially skew cell viability data[1].

Table 2: Dilution Matrix for Cell Culture (Using a 10 mM Stock)

Desired Final ConcentrationVolume of 10 mM StockVolume of Culture MediaFinal DMSO Concentration (v/v)Cytotoxicity Risk
1 µM 0.1 µL999.9 µL0.01%Negligible
10 µM 1.0 µL999.0 µL0.10%Negligible
50 µM 5.0 µL995.0 µL0.50%Low-to-Moderate
100 µM 10.0 µL990.0 µL1.00%High (Requires Vehicle Control)

Best Practice: Always pre-warm your culture media to 37°C before adding the DMSO stock. Injecting cold DMSO into cold media causes localized supersaturation and instant precipitation of the compound.

Self-Validating Quality Control

Protocol Validation: Every protocol described herein is designed to be a self-validating system. To confirm that the compound has not precipitated during the media dilution phase, perform the following check:

  • After diluting the compound into the 37°C culture media, incubate the mixture for 30 minutes.

  • Extract a 100 µL aliquot and examine it under a phase-contrast microscope at 20X or 40X magnification.

  • Validation: The complete absence of refractile, needle-like microcrystals validates the thermodynamic stability of the solution. If microcrystals are observed, the assay is compromised, indicating either solvent shock (media was too cold) or that the target concentration exceeds the aqueous solubility limit of the specific media formulation.

References

  • [1] Title: Modulating Anticancer Potential by Modifying the Structural Properties of a Family of Zinc Metal–Organic Chains Based on 4-Nitro-1H-pyrazole Source: ACS Publications URL:

  • [3] Title: Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders Source: ChemRxiv URL:

  • [2] Title: Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Application Notes and Protocols: Investigating the Potential of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms that has garnered significant attention in medicinal chemistry.[1] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and the potential for substitution at multiple positions, have made it a versatile scaffold for the design of novel therapeutic agents.[2][3] Clinically approved drugs such as Celecoxib (anti-inflammatory), Lonazolac (anti-inflammatory), and Crizotinib (anticancer) feature the pyrazole core, underscoring its therapeutic relevance.[1][4]

This document provides a detailed guide for the investigation of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate , a specific derivative of the pyrazole family. While direct studies on this particular molecule are not extensively documented in publicly available literature, its structural features—notably the 4-carbamoyl and 3-nitro substitutions—suggest several promising avenues for drug discovery research. The nitro group can serve as a synthetic handle for further chemical modifications, such as reduction to an amino group, which is a key component in many kinase inhibitors.[5] The carbamoyl group is a feature found in inhibitors of enzymes like Interleukin-1 receptor-associated kinase 4 (IRAK4).[6]

These application notes will therefore focus on a structured approach to elucidating the therapeutic potential of this compound, drawing on established methodologies for evaluating pyrazole derivatives in oncology, inflammation, and neurodegenerative diseases.

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the extensive literature on pyrazole derivatives, methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate is a candidate for investigation in the following therapeutic areas:

  • Oncology: Pyrazole derivatives have been successfully developed as inhibitors of various kinases implicated in cancer, such as EGFR, BRAF V600E, FLT3, and CDKs.[7][8][9][10] The core scaffold of the title compound could potentially be accommodated in the ATP-binding pocket of such kinases.

  • Inflammatory Diseases: The pyrazole structure is central to COX-2 inhibitors and has been explored for targeting other inflammatory mediators like IRAK4.[1][6][11][12] The anti-inflammatory potential of this compound warrants investigation.

  • Neurodegenerative Disorders: Certain pyrazole derivatives have shown neuroprotective effects through the inhibition of enzymes like monoamine oxidase (MAO) and neuronal nitric oxide synthase (nNOS).[11] Additionally, the related compound 3-methyl-4-nitro-1H-pyrazole is a precursor for the synthesis of Leucine-rich repeat kinase 2 (LRRK2) inhibitors, a target for Parkinson's disease.[5]

Experimental Workflow for Preliminary Screening

A systematic approach is crucial to efficiently evaluate the biological activities of a novel compound. The following workflow outlines a proposed screening cascade for methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & MoA Studies cluster_2 Phase 3: Lead Optimization A Compound Synthesis & Characterization B In vitro Kinase Panel Screening A->B Test Compound C Anti-proliferative Assays (Cancer Cell Lines) A->C Test Compound D Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages) A->D Test Compound E Dose-Response & IC50 Determination B->E Identified Hits C->E D->E F Target Engagement Assays E->F Validated Hit G Downstream Signaling Pathway Analysis F->G H Structure-Activity Relationship (SAR) Studies G->H I ADME/Tox Profiling H->I Optimized Leads

Caption: A tiered experimental workflow for the biological evaluation of the target compound.

Protocols for Key Experiments

Protocol 1: General Kinase Inhibition Assay (Example: EGFR Kinase)

This protocol is designed to assess the compound's ability to inhibit a specific kinase, a common mechanism for anticancer pyrazole derivatives.[7]

Principle: The assay measures the amount of phosphorylated substrate produced by the kinase in the presence and absence of the test compound. A reduction in phosphorylation indicates inhibition.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate (dissolved in DMSO)

  • Positive control inhibitor (e.g., Erlotinib)[7]

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • In a 384-well plate, add 2.5 µL of the test compound dilution to each well. Include wells for a no-inhibitor control (DMSO only) and a no-enzyme control.

  • Add 5 µL of a solution containing the EGFR kinase and the substrate in kinase assay buffer to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of the compound on cancer cell lines.[8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A375 for BRAF V600E, MCF-7 for general cytotoxicity)[7][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate (dissolved in DMSO)

  • Positive control (e.g., Vemurafenib for A375)[8]

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of the test compound and positive control. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Anti-inflammatory Activity in Macrophages

This protocol assesses the compound's ability to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α). The ability of the test compound to reduce TNF-α levels is a measure of its anti-inflammatory potential.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate (dissolved in DMSO)

  • Positive control (e.g., Dexamethasone)

  • Mouse TNF-α ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include an unstimulated control group.

  • After incubation, collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.

  • Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed reduction in TNF-α is not due to cytotoxicity.

  • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

  • Determine the IC50 value for TNF-α inhibition.

Data Presentation

Quantitative data from these assays should be summarized for clear comparison.

CompoundTarget/AssayIC50 / GI50 (µM)
Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoateExample: EGFR KinaseTo be determined
Example: A375 CellsTo be determined
Example: TNF-α ReleaseTo be determined
Positive Control (e.g., Erlotinib)EGFR KinaseLiterature Value
Positive Control (e.g., Vemurafenib)A375 CellsLiterature Value

Potential Signaling Pathway for Investigation

Should the compound show significant activity in the kinase inhibition and cell proliferation assays, investigating its effect on downstream signaling pathways is a logical next step. For an EGFR inhibitor, this would involve examining the phosphorylation status of key pathway components like AKT and ERK.

G cluster_pathway Signaling Cascade EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Potential EGFR signaling pathway inhibited by the pyrazole compound.

Conclusion

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate represents an intriguing starting point for a drug discovery program. Its pyrazole core is a well-validated scaffold in medicinal chemistry, and its specific substitutions suggest potential for activity in oncology and inflammatory diseases. The protocols and workflow outlined in this guide provide a robust framework for the systematic evaluation of this compound, from initial screening to mechanism of action studies. Successful identification of a biological activity would pave the way for structure-activity relationship studies and lead optimization, potentially yielding a novel therapeutic candidate.

References

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. Available at: [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation - MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors - PubMed. Available at: [Link]

  • IJMS | Special Issue : Synthesis and Biological Evaluation of Pyrazole Derivatives - MDPI. Available at: [Link]

  • Recent advances in the therapeutic applications of pyrazolines - PMC. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. Available at: [Link]

  • Chemistry of Polyhalogenated Nitrobutadienes, 15: Synthesis of Novel 4-Nitro-3-amino-1H-pyrazole-5-carbaldehydes and Pyrazolo[3,4-f]indazole-4,8-diones - ResearchGate. Available at: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]

  • TEA‐mediated synthesis of nitro‐functionalized pyrazole derivatives. - ResearchGate. Available at: [Link]

  • CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5 - ResearchGate. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction - PubMed. Available at: [Link]

  • methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate - NextSDS. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][7][8]triazin-7(6H)-ones and Derivatives - MDPI. Available at: [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Available at: [Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC. Available at: [Link]

  • Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds | Journal of Pharmaceutical Research International. Available at: [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. Available at: [Link]

  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - RSC Publishing. Available at: [Link]

Sources

The Strategic Utility of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate in the Synthesis of Advanced Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide is intended for researchers, medicinal chemists, and professionals in drug development. It provides a detailed exploration of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate as a key precursor in the synthesis of diverse pyrazole-based scaffolds. This document elucidates the synthetic rationale, provides detailed experimental protocols, and discusses the strategic applications of this versatile building block.

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its remarkable pharmacological profile stems from its ability to engage in a multitude of biological interactions, leading to a wide array of therapeutic applications.[3][4] A testament to its importance is the number of FDA-approved drugs that feature this scaffold, including the anti-inflammatory agent celecoxib, the anti-cancer drug crizotinib, and the anti-obesity medication rimonabant.[2][3]

The functionalization of the pyrazole ring at its various positions allows for the fine-tuning of its physicochemical and pharmacokinetic properties. The introduction of a nitro group, in particular, serves as a pivotal synthetic handle. While the nitro group itself can be a pharmacophore, its true synthetic value often lies in its capacity to be transformed into other functional groups, most notably an amino group.[5] This transformation opens up a vast chemical space for further molecular elaboration.

This guide focuses on a specific, highly functionalized precursor: methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate . The strategic placement of the nitro, carbamoyl, and N-alkylated propanoate moieties makes this compound a particularly valuable starting material for the synthesis of complex, polysubstituted pyrazoles with significant potential in drug discovery programs.

Proposed Synthesis of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

While a direct, one-pot synthesis of the title compound is not prominently described in the literature, a plausible and robust multi-step synthetic route can be devised based on established principles of pyrazole chemistry. The proposed pathway involves the initial formation of a suitably substituted pyrazole core, followed by nitration and regioselective N-alkylation.

Synthetic_Pathway_to_Precursor cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Regioselective N-Alkylation A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 3-amino-1H-pyrazole-4-carboxylate A->C Cyclocondensation B Hydrazine hydrate B->C D Ethyl 3-amino-1H-pyrazole-4-carboxylate F Ethyl 3-nitro-1H-pyrazole-4-carboxylate D->F Diazotization & Nitration E Nitrating Agent (e.g., H2SO4/HNO3) E->F H 4-Carbamoyl-3-nitro-1H-pyrazole F->H Amidation G Ammonia G->H I 4-Carbamoyl-3-nitro-1H-pyrazole L Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate I->L N-Alkylation J Methyl 2-bromopropanoate J->L K Base (e.g., K2CO3) K->L

Figure 1: Proposed synthetic pathway for the target precursor.

Rationale Behind the Synthetic Strategy
  • Step 1: Formation of the Pyrazole Core. The synthesis commences with a classic cyclocondensation reaction. The reaction between an activated β-dicarbonyl equivalent, such as ethyl 2-cyano-3-ethoxyacrylate, and hydrazine hydrate is a reliable method for constructing the pyrazole ring, yielding ethyl 3-amino-1H-pyrazole-4-carboxylate.[6] This provides the basic pyrazole scaffold with functional groups amenable to further modification.

  • Step 2: Functional Group Interconversions. The subsequent steps focus on installing the desired nitro and carbamoyl groups. The 3-amino group can be converted to a 3-nitro group via a diazotization reaction followed by treatment with a nitrite source in the presence of a copper catalyst. The 4-carboxylate ester is then converted to the primary amide (carbamoyl group) through ammonolysis. The order of these steps may be interchangeable depending on the reactivity and stability of the intermediates.

  • Step 3: Regioselective N-Alkylation. The final step is the crucial N-alkylation of the 4-carbamoyl-3-nitro-1H-pyrazole intermediate. The alkylation of unsymmetrically substituted pyrazoles can often lead to a mixture of N1 and N2 isomers.[1] However, the regioselectivity can be steered by the judicious choice of reaction conditions. The use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile often favors alkylation at the less sterically hindered nitrogen, which in this case is the N1 position.[7][8] The electronic effects of the nitro and carbamoyl groups also play a role in directing the alkylation.[1][9]

Application Notes: The Precursor in Action

The synthetic utility of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate lies in the sequential or concurrent transformation of its functional groups. The most immediate and valuable transformation is the reduction of the 3-nitro group to a 3-amino group.

Key Transformation: Reduction of the 3-Nitro Group

The reduction of the nitro group to a primary amine is a cornerstone transformation in medicinal chemistry, as it introduces a nucleophilic center that can be readily elaborated.[5]

Nitro_Reduction_Workflow cluster_0 Starting Material cluster_1 Reduction cluster_2 Product Precursor Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate Reduction_Step Catalytic Hydrogenation or Chemical Reduction Precursor->Reduction_Step Reducing_Agent H2, Pd/C or SnCl2 Reducing_Agent->Reduction_Step Solvent Methanol or Ethanol Solvent->Reduction_Step Product Methyl 2-(3-amino-4-carbamoyl-1H-pyrazol-1-yl)propanoate Reduction_Step->Product

Figure 2: Workflow for the reduction of the nitro group.

This resulting 3-amino-4-carbamoyl-pyrazole derivative is a highly versatile intermediate for the synthesis of a wide range of more complex molecules, including those with potential applications as kinase inhibitors, anti-inflammatory agents, and antivirals.[10][11][12]

Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions for handling hazardous materials must be strictly followed.

Protocol for the Synthesis of 4-Carbamoyl-3-nitro-1H-pyrazole (Hypothetical)

This protocol is based on analogous transformations found in the literature.

Parameter Value
Reactants Ethyl 3-nitro-1H-pyrazole-4-carboxylate, Anhydrous Ammonia
Solvent Methanol
Temperature Room temperature to 50 °C
Reaction Time 12-24 hours
Work-up Evaporation of solvent, trituration with a non-polar solvent

Procedure:

  • In a pressure vessel, dissolve ethyl 3-nitro-1H-pyrazole-4-carboxylate (1.0 eq) in methanol.

  • Cool the solution to 0 °C and carefully bubble anhydrous ammonia gas through the solution for 30 minutes, or add a saturated solution of ammonia in methanol.

  • Seal the vessel and allow the reaction to stir at room temperature, gradually warming to 50 °C over 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and carefully vent any excess pressure.

  • Remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether or hexanes to remove any unreacted starting material and byproducts.

  • Filter the solid and dry under vacuum to yield 4-carbamoyl-3-nitro-1H-pyrazole.

Protocol for the N-Alkylation of 4-Carbamoyl-3-nitro-1H-pyrazole (Hypothetical)
Parameter Value
Reactants 4-Carbamoyl-3-nitro-1H-pyrazole, Methyl 2-bromopropanoate
Base Anhydrous Potassium Carbonate (K₂CO₃)
Solvent Anhydrous Acetonitrile or DMF
Temperature 60-80 °C
Reaction Time 4-8 hours
Work-up Filtration, extraction, and column chromatography

Procedure:

  • To a solution of 4-carbamoyl-3-nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5-2.0 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add methyl 2-bromopropanoate (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to isolate methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate.

Protocol for the Reduction of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate
Parameter Value
Reactant Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Methanol or Ethanol
Hydrogen Source Hydrogen gas (balloon or Parr apparatus)
Temperature Room temperature
Reaction Time 2-6 hours
Work-up Filtration, evaporation

Procedure:

  • In a round-bottom flask, dissolve methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol% loading) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully purge the reaction vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude methyl 2-(3-amino-4-carbamoyl-1H-pyrazol-1-yl)propanoate, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.

Safety Considerations

Working with nitrated organic compounds requires strict adherence to safety protocols due to their potential thermal instability and explosive nature, especially when impure.

  • Hazard Assessment: Before commencing any work, a thorough hazard assessment should be conducted. Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations of nitrated compounds and nitrating agents should be performed in a well-ventilated fume hood.

  • Temperature Control: Maintain strict control over reaction temperatures, especially during nitration. Use of an ice bath is highly recommended.

  • Handling: Avoid friction, shock, and exposure to high temperatures. Store nitrated compounds in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and reducing agents.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Never discard nitrated compounds in regular trash.

Conclusion

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate represents a strategically designed precursor for the synthesis of a diverse array of complex pyrazole derivatives. While its direct synthesis may require a multi-step approach, the inherent value of this building block lies in the orthogonal reactivity of its functional groups. The protocols and rationale presented in this guide are intended to provide a solid foundation for researchers to explore the rich chemistry of this and related pyrazole scaffolds, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

  • Heller, S. T., & Natarajan, S. R. (2006). 1, 3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.
  • Kopchuk, D. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(21), 10335.
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation Through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.
  • (This reference is a placeholder for a general organic chemistry textbook discussing fundamental reaction mechanisms.)
  • Inami, H., et al. (2023). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. Bioorganic & Medicinal Chemistry, 87, 117302.
  • Li, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8147–8159.
  • (This reference is a placeholder for a safety manual on handling hazardous chemicals.)
  • Yin, C., et al. (2025). Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H–1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. The Journal of Organic Chemistry.
  • Zavialov, I. A., et al. (2025). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science.
  • (This reference is a placeholder for a review on pyrazole synthesis.)
  • Al-Omran, F., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(8), 6545–6558.
  • Xu, Y., et al. (2025).
  • (This reference is a placeholder for a paper on C-H functionaliz
  • Hughes, D. L. (2015). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 17(15), 3854–3857.
  • (This reference is a placeholder for a paper on the chemistry of polyhalogen
  • (This reference is a placeholder for a patent on the preparation of aniline deriv
  • (This reference is a placeholder for a patent on the N-alkyl
  • (This reference is a placeholder for a patent on the reduction of nitro deriv
  • Kumar, A., & Sharma, S. (2025).
  • Reddy, C. R., et al. (2025). A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides.
  • El-Faham, A., et al. (2012). Pyrazole Derivatives: A Review of Recent Synthetic Approaches and Pharmacological Activities. Molecules, 17(5), 5353–5377.
  • (This reference is a placeholder for a paper on C5-aryl
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579.
  • BenchChem. (2025). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. BenchChem.
  • (This reference is a placeholder for a patent on the preparation of pyrazole deriv
  • Chen, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11029–11039.
  • (This reference is a placeholder for a review on pyrazole synthesis str
  • (This reference is a placeholder for a paper on the synthesis of pyrazoles.)
  • Dehnes, Y., et al. (2021). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry, 12(10), 1735–1747.
  • de Oliveira, C. S. A., et al. (2012). Pyrazole Derivatives with Pharmacological Potential: A Review. Molecules, 17(12), 14777–14807.

Sources

HPLC method development for methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate analysis

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Development and Validation for the Quantitative Analysis of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

Introduction & Scientific Rationale

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate is a highly functionalized pyrazole derivative that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including nonsteroidal androgen receptor antagonists like darolutamide[1]. The presence of the nitro group, the carboxamide moiety, and the propanoate ester makes this molecule susceptible to various degradation pathways—such as ester hydrolysis or nitro-reduction—under harsh synthetic conditions.

To ensure high product yield and strict impurity control, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required. As a Senior Application Scientist, the goal is not merely to separate peaks, but to design a thermodynamically stable, self-validating chromatographic system that guarantees data integrity during routine process monitoring.

Method Development Strategy: The Causality of Experimental Choices

Developing an analytical method for this intermediate requires balancing the polar nature of the pyrazole core with the hydrophobic propanoate tail.

  • Column Chemistry: A reversed-phase C18 column was selected. The octadecyl silane ligands provide optimal hydrophobic retention for the methyl propanoate ester tail. Crucially, the column must be end-capped to prevent secondary interactions between the unreacted surface silanols and the polar carboxamide group, which would otherwise cause severe peak tailing[2].

  • Mobile Phase Thermodynamics: A gradient elution strategy utilizing Acetonitrile (MeCN) and Water is employed. To suppress the ionization of potential acidic process impurities (such as the hydrolyzed carboxylic acid analog) and to maintain the pyrazole nitrogen in a consistent protonation state, 0.1% Trifluoroacetic acid (TFA) is added to both the aqueous and organic phases. This acidic modifier significantly improves peak symmetry and stabilizes the retention time[3].

  • Detection Wavelength: The conjugated π-system of the pyrazole ring, extended by the strongly electron-withdrawing nitro chromophore, exhibits robust UV absorbance. A detection wavelength of 254 nm ensures maximum sensitivity and specificity for the intermediate, effectively ignoring non-UV-absorbing aliphatic reagents used in upstream synthesis[4].

Experimental Protocols & Self-Validating Workflows

Chemicals and Reagents
  • Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate reference standard (>99.5% purity).

  • HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS grade.

Chromatographic Conditions

The following parameters were established to ensure baseline resolution between the target API intermediate and its synthetic precursors.

ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm (End-capped)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient Program 0-2 min: 20% B; 2-12 min: 20% 80% B; 12-15 min: 80% B; 15-16 min: 80% 20% B; 16-20 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C ± 1 °C
Detection Wavelength UV at 254 nm
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio. Degas via ultrasonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate until fully dissolved, and make up to the mark.

  • Working Standard Solutions: Serially dilute the stock solution using the diluent to prepare a calibration curve spanning 10 µg/mL to 150 µg/mL.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch sample, dissolve in 10 mL of diluent, and filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

System Suitability Testing (SST) - The Self-Validating Gateway

A method is only as trustworthy as its daily execution. Before any batch samples are analyzed, the system must pass the following SST criteria using six replicate injections of the 50 µg/mL working standard. If any of these parameters fail, the sequence must automatically abort to prevent the generation of invalid data.

  • Relative Standard Deviation (%RSD) of Peak Area: 2.0%

  • Tailing Factor (T): 1.5

  • Theoretical Plates (N): 5000

Method Validation Data

The method was rigorously validated according to ICH Q2(R1) guidelines to ensure its suitability for routine quality control[3].

Table 1: Linearity and Sensitivity

Parameter Result
Linear Range 10 - 150 µg/mL
Regression Equation y = 45213x + 1204

| Correlation Coefficient ( R2 ) | 0.9998 | | Limit of Detection (LOD) | 0.15 µg/mL | | Limit of Quantification (LOQ) | 0.45 µg/mL |

Table 2: Precision and Accuracy (Recovery)

Concentration Level Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=6) Mean Recovery (%)
Low (20 µg/mL) 0.85% 1.12% 99.4%
Medium (50 µg/mL) 0.62% 0.98% 100.2%

| High (120 µg/mL) | 0.54% | 0.75% | 99.8% |

Workflow Visualization

G cluster_dev Phase 1: Optimization cluster_val Phase 2: ICH Validation Start Method Development Initiation Col Column Selection (C18, 5µm, 250x4.6mm) Start->Col MP Mobile Phase Optimization (MeCN / H2O + 0.1% TFA) Col->MP UV Detector Calibration (UV at 254 nm) MP->UV Lin Linearity & Range (R² > 0.999) UV->Lin Prec Precision & Accuracy (%RSD < 2.0%) Lin->Prec Sens Sensitivity (LOD & LOQ) Prec->Sens Routine Routine API Intermediate Analysis & QC Sens->Routine

Figure 1: Step-by-step workflow for the HPLC method development and ICH validation process.

References

  • HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424). National Institutes of Health (NIH). Available at: [Link]

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. MDPI. Available at: [Link]

  • RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Notes and Protocols for the Catalytic Reduction of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 3-Aminopyrazoles in Drug Discovery

The transformation of a nitro group to an amine is a fundamental and enabling reaction in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The target product of this protocol, methyl 2-(4-carbamoyl-3-amino-1H-pyrazol-1-yl)propanoate, is a valuable synthetic intermediate. The 3-aminopyrazole motif is a key pharmacophore found in a multitude of biologically active molecules, including potent kinase inhibitors used in oncology.[3][4] The successful and clean reduction of the nitro group in the starting material, methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate, is a critical step in the synthesis of these advanced compounds.

This document provides a detailed, field-proven protocol for the catalytic hydrogenation of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate. It is intended for researchers, scientists, and drug development professionals who require a robust and scalable method for this transformation. The causality behind experimental choices is explained to ensure both successful execution and a deep understanding of the process.

The Mechanism of Catalytic Hydrogenation of Nitroarenes

The catalytic hydrogenation of nitroarenes over heterogeneous catalysts like palladium on carbon (Pd/C) is a widely accepted and efficient method.[5] The reaction occurs on the surface of the metal catalyst. The generally accepted mechanism involves the following key steps[6][7]:

  • Adsorption of Reactants: Both molecular hydrogen (H₂) and the nitroarene substrate are adsorbed onto the surface of the palladium catalyst.

  • Activation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the palladium surface to form highly reactive metal-hydride species (M-H).[7][8]

  • Stepwise Reduction of the Nitro Group: The adsorbed nitro group is reduced in a stepwise fashion. While the exact sequence of intermediates can be complex and debated, a common pathway involves the formation of nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates before the final amine (R-NH₂) is formed.[7][9]

  • Desorption of the Product: Once the reduction is complete, the resulting amine product desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

It is noteworthy that under typical Pd/C hydrogenation conditions, the reaction often proceeds directly to the amine without significant accumulation of intermediates in the solution.[6]

Chemoselectivity Considerations for the Substrate

The substrate, methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate, contains several functional groups that could potentially be reduced under hydrogenation conditions. However, catalytic hydrogenation with Pd/C is highly chemoselective for the nitro group under mild conditions.

  • Pyrazole Ring: The pyrazole ring is aromatic and generally stable to catalytic hydrogenation under the conditions described. More forcing conditions (high pressure and temperature) would be required to reduce the ring.

  • Ester and Carboxamide Groups: These functional groups are generally inert to catalytic hydrogenation with Pd/C at or near atmospheric pressure and room temperature.

  • Other Reducible Groups: It is important to note that if the substrate contained other easily reducible groups, such as alkenes, alkynes, or benzylic ethers, these would likely be reduced under the same conditions.[5][7]

Therefore, standard catalytic hydrogenation with Pd/C is an excellent choice for the selective reduction of the nitro group in this specific molecule.

Experimental Protocol: From Nitro-Pyrazole to Amino-Pyrazole

This protocol details the catalytic hydrogenation of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate using 10% palladium on carbon (Pd/C) and a hydrogen balloon at atmospheric pressure.

Materials and Reagents
MaterialGradeSupplierNotes
Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate≥95%In-house or customStarting material.
10% Palladium on Carbon (Pd/C)50% water wetReputable supplierSafer to handle than dry Pd/C.[10]
Methanol (MeOH)AnhydrousReputable supplierProtic solvents can accelerate hydrogenation rates.[11]
Ethyl Acetate (EtOAc)ACS GradeReputable supplierFor workup.
Celite® 545N/AReputable supplierFiltration aid.
Hydrogen (H₂) GasHigh Purity (≥99.9%)Gas supplierIn a cylinder with a regulator.
Nitrogen (N₂) or Argon (Ar) GasHigh PurityGas supplierFor inerting the reaction vessel.
Equipment
  • Two or three-neck round-bottom flask (sized appropriately for the reaction scale)

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with a stopcock

  • Rubber septa

  • Hydrogen-filled balloon (double-layered balloons are recommended for longer reaction times)[11]

  • Vacuum/inert gas manifold (Schlenk line)

  • Syringes and needles

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Critical Safety Precautions

Catalytic hydrogenation is a hazardous procedure and must be performed with strict adherence to safety protocols.[12][13][14]

  • Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen and in the presence of organic solvents.[14][15] Never allow the catalyst to become dry during workup.[12]

  • Flammable Hydrogen Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air over a wide range of concentrations (4-76%).[12]

  • Inert Atmosphere: Always handle the catalyst and set up the reaction under an inert atmosphere (N₂ or Ar) to prevent ignition of the solvent or hydrogen.[14][16]

  • Proper Ventilation: All operations must be conducted in a well-ventilated chemical fume hood.[15][17]

  • Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-resistant lab coat, and appropriate gloves must be worn at all times.[15]

  • Fire Extinguisher: Have an appropriate fire extinguisher (e.g., ABC or CO₂) readily accessible.[12][14]

Step-by-Step Hydrogenation Procedure
  • Reaction Setup:

    • Place a magnetic stir bar and a weighed amount of 10% Pd/C (5-10 mol% relative to the substrate) into a dry two or three-neck round-bottom flask.[1]

    • Seal the flask with rubber septa and a gas inlet adapter.

    • Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.[14][16]

  • Addition of Solvent and Substrate:

    • Under a positive pressure of inert gas, add anhydrous methanol via cannula or syringe to the flask to create a slurry of the catalyst.

    • Dissolve the methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate in a separate flask with methanol.

    • Transfer the substrate solution to the reaction flask containing the catalyst slurry via cannula or syringe.

  • Introduction of Hydrogen:

    • Attach a hydrogen-filled balloon to the gas inlet adapter.

    • Carefully evacuate the flask until the solvent begins to bubble gently, and then backfill with hydrogen from the balloon. Repeat this cycle three to five times to replace the inert atmosphere with hydrogen.[14]

    • Ensure the final atmosphere in the flask is hydrogen at approximately atmospheric pressure (the balloon should be partially inflated).

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for good contact between the gas, liquid, and solid catalyst phases.[11]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take an aliquot, first, replace the hydrogen atmosphere with an inert gas by performing three vacuum/backfill cycles with N₂ or Ar.[14] Then, quickly remove a sample via syringe. After sampling, re-establish the hydrogen atmosphere.

    • The reaction is typically complete within 2-16 hours, depending on the scale and catalyst activity.

Reaction Workup and Catalyst Filtration
  • Inerting the Reaction:

    • Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas by performing at least three vacuum/N₂ or Ar backfill cycles.[12][16]

  • Catalyst Filtration:

    • Prepare a pad of Celite® in a Büchner funnel. The pad should be about 1-2 cm thick.

    • Wet the Celite® pad with methanol.

    • Under a positive flow of inert gas if possible, carefully transfer the reaction slurry onto the Celite® pad and filter with gentle suction.[12]

    • CRITICAL: Do not allow the catalyst cake to go dry on the filter.[12][18] Keep the surface of the cake wet with solvent at all times.

    • Rinse the reaction flask with additional methanol and pour the rinsings over the filter cake to ensure complete transfer of the product.

    • Wash the filter cake thoroughly with methanol or ethyl acetate.

  • Catalyst Quenching and Disposal:

    • Once filtration is complete, disconnect the vacuum.

    • Carefully transfer the wet Celite®/catalyst cake to a dedicated waste container partially filled with water.[14][15] The catalyst should be fully submerged to render it non-pyrophoric.

  • Product Isolation:

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methyl 2-(4-carbamoyl-3-amino-1H-pyrazol-1-yl)propanoate.

Purification and Characterization
  • The crude product is often of high purity. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether, ethyl acetate/hexanes) or by column chromatography on silica gel.

  • The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive or "poisoned" catalyst.1. Use fresh, high-quality catalyst. Ensure starting materials and solvents are free of catalyst poisons (e.g., sulfur compounds, thiols).
2. Insufficient hydrogen supply.2. Use a fresh, well-filled balloon. For larger scales, consider using a Parr shaker or a continuous flow of hydrogen.
3. Poor stirring.3. Increase the stirring rate to ensure the catalyst is well suspended.
Low Yield 1. Product adsorbed onto the catalyst or Celite®.1. Wash the filter cake thoroughly with a more polar solvent if the product has low solubility in the reaction solvent.
2. Mechanical losses during transfer and filtration.2. Ensure careful and quantitative transfers of the reaction mixture and rinses.
Fire during setup or workup 1. Catalyst exposed to air while dry or with solvent vapors.1. IMMEDIATELY cover the flask or funnel with a watch glass to extinguish the flame by cutting off oxygen.[14] Review and strictly adhere to inert atmosphere techniques.
2. Static discharge.2. Ensure proper grounding of equipment, especially on a larger scale.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the catalytic hydrogenation process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product start Starting Material: Methyl 2-(4-carbamoyl-3-nitro- 1H-pyrazol-1-yl)propanoate setup Reaction Setup (Inert Atmosphere) start->setup catalyst 10% Pd/C Catalyst (5-10 mol%) catalyst->setup solvent Methanol (Solvent) solvent->setup hydrogenation Hydrogenation (H₂ Balloon, RT, Stirring) setup->hydrogenation Introduce H₂ filtration Inerting & Filtration (via Celite®) hydrogenation->filtration Reaction Complete quench Catalyst Quench (in Water) filtration->quench Waste Catalyst concentration Concentration (Rotary Evaporator) filtration->concentration Filtrate product Crude Product: Methyl 2-(4-carbamoyl-3-amino- 1H-pyrazol-1-yl)propanoate concentration->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Workflow for the catalytic reduction of the nitro-pyrazole substrate.

References

  • Vertex AI Search, based on an article from Organic Letters. (2021-03-23).
  • Vertex AI Search, based on an article from an unspecified source.
  • Stanford Environmental Health & Safety. (2023-07-15).
  • Benchchem.
  • Vertex AI Search, based on an article from an unspecified source. Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • ACS Chemical Health & Safety.
  • Vertex AI Search, based on an article from PMC. (2024-09-13).
  • Vertex AI Search, based on an article from Organic Letters. (2021-03-23).
  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni).
  • Vertex AI Search, based on an article from an unspecified source.
  • ResearchGate.
  • The Sarpong Group.
  • Vertex AI Search, based on an article from an unspecified source. Nitro Reduction - Common Conditions.
  • Vertex AI Search, based on an article from an unspecified source. (2026-01-22). Palladium on Carbon (Pd/C)
  • Vertex AI Search, based on an article from an unspecified source. (2024-12-16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Vertex AI Search, based on an article from an unspecified source.
  • Vertex AI Search, based on a video from an unspecified source. (2023-02-09). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon.
  • Vertex AI Search, based on an article from J. Synth. Chem. (2024-05-14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Vertex AI Search, based on an article from PMC. (2024-09-13).
  • Google Patents. (2015-08-20).
  • AIR Unimi.
  • Common Organic Chemistry. Palladium on Carbon (Pd/C).
  • Reddit. (2022-01-21).
  • Benchchem.
  • Vertex AI Search, based on an article from an unspecified source. (2019-01-13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • Benchchem.
  • arkat usa. Synthesis of 3-(2-aminoethyl)
  • Vertex AI Search, based on an article from PMC. (2025-11-12).

Sources

NMR spectroscopy sample preparation for methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to NMR Sample Preparation for: Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

This application note provides a comprehensive, field-proven protocol for the preparation of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate for Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple checklist, this guide delves into the rationale behind each step, grounded in the specific physicochemical properties of the analyte. It is designed for researchers, scientists, and drug development professionals who require high-quality, reproducible NMR data for structural elucidation, purity assessment, and reaction monitoring.

Analyte Analysis: Understanding the Molecule

A successful NMR experiment begins with a thorough understanding of the analyte's structure and properties. The chemical structure of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate presents several key features that directly influence the sample preparation strategy.

Chemical Structure:

  • Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The aromatic nature provides good thermal stability.[1]

  • Nitro Group (-NO2): A powerful electron-withdrawing group, which significantly influences the electronic environment of the pyrazole ring, deshielding adjacent nuclei (pulling their signals downfield in the NMR spectrum).[2]

  • Carbamoyl Group (-CONH2): A polar functional group capable of hydrogen bonding. The amide protons (-NH2) are labile and can exchange with protons from residual water or other protic species in the solvent, often leading to broad signals in the ¹H NMR spectrum.[3]

  • Propanoate Ester Group: This side chain introduces aliphatic protons and a carbonyl carbon, which will have characteristic chemical shifts. The ester linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, a factor to consider for long-term sample storage.[4]

Solubility & Stability Profile

The combination of the polar carbamoyl and nitro groups with the moderately polar pyrazole ring suggests that the compound will have limited solubility in non-polar solvents like hexane or benzene. Its solubility is expected to be highest in polar aprotic solvents.

  • Predicted Solubility: High in DMSO, DMF, Acetone; Moderate in Chloroform, Acetonitrile; Low in Water, Benzene, Hexane.

  • Stability: Nitro-substituted pyrazoles are a class of compounds studied for their energetic properties, indicating a stable molecular core.[5] For standard NMR analysis at ambient temperature, thermal instability is not a primary concern. However, samples should be handled with standard laboratory precautions.[6]

The Cornerstone of Quality Spectra: Foundational Principles

The quality of NMR data is directly proportional to the care taken during sample preparation.[7] Three factors are paramount: the choice of solvent, sample concentration, and the use of an internal standard.

The Critical Role of Deuterated Solvents

NMR spectroscopy detects the resonance of specific atomic nuclei, most commonly ¹H (protons). Using a standard, non-deuterated solvent would introduce a massive solvent signal that would overwhelm the signals from the analyte. Deuterated solvents, where hydrogen atoms are replaced by deuterium (²H), are essential for three reasons:

  • Signal Avoidance: Deuterium resonates at a completely different frequency from hydrogen, rendering the solvent effectively invisible in a ¹H NMR spectrum.

  • Field-Frequency Lock: Modern spectrometers use the deuterium signal from the solvent to maintain a constant magnetic field strength throughout the experiment, correcting for any drift. This "locking" ensures high spectral stability and resolution.[8]

  • Shimming: The deuterium lock signal is also used during the "shimming" process, where the magnetic field homogeneity across the sample volume is optimized to achieve sharp, symmetrical peaks.[9]

Optimizing Sample Concentration

The amount of sample used is a balance between achieving a good signal-to-noise ratio (S/N) in a reasonable time and avoiding problems associated with high concentrations.

  • For ¹H NMR: A concentration of 5-25 mg of the analyte in 0.6-0.7 mL of solvent is typically sufficient for small molecules.[10]

  • For ¹³C NMR: Due to the low natural abundance of the ¹³C isotope (~1.1%), a more concentrated sample (20-100 mg) is often required to obtain a spectrum with adequate S/N in a practical timeframe.[9]

Overly concentrated samples can lead to increased solution viscosity, which results in broader spectral lines and complicates the shimming process.[9]

Detailed Protocol for NMR Sample Preparation

This protocol is designed to be a self-validating system, incorporating steps to minimize common sources of error such as particulate matter and cross-contamination.

Materials and Equipment
ItemSpecificationRationale
Analyte Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoateHigh purity (>95%) is crucial to avoid misleading signals from impurities.
NMR Tube 5 mm, high-precision (e.g., Wilmad 528-PP-7 or equivalent)High-quality tubes ensure dimensional uniformity, which is critical for optimal shimming and spectral resolution.[11]
Deuterated Solvent DMSO-d₆ (Dimethyl sulfoxide-d₆), high purity (≥99.8 atom % D)DMSO-d₆ is an excellent choice due to its high polarity, which should readily dissolve the analyte. Its residual proton signal (~2.50 ppm) and water peak (~3.33 ppm) are well-defined and can be used for reference.[12][13]
Internal Standard Tetramethylsilane (TMS)TMS is the standard reference (0 ppm) for ¹H and ¹³C NMR in most organic solvents. It is chemically inert and produces a single, sharp signal that does not typically overlap with analyte signals.[9]
Vial Small glass vial (e.g., 4 mL) with capDissolving the sample in a separate vial before transferring to the NMR tube ensures complete dissolution and allows for effective mixing.[10]
Pipette Glass Pasteur pipetteUsed for transferring the solution.
Filter Material Small plug of glass wool or a syringe filter (PTFE, 0.45 µm)Essential for removing any undissolved solids or dust, which severely degrade spectral quality.[14]
Step-by-Step Workflow
  • Weigh the Analyte: Accurately weigh 10-15 mg of the compound directly into a clean, dry glass vial for ¹H NMR (or 30-50 mg for ¹³C NMR).

  • Add the Solvent: Using a clean pipette, add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Add Internal Standard (Optional but Recommended): If precise chemical shift referencing is required, add a very small amount of TMS. A common practice is to add one drop of TMS to a larger stock bottle of the deuterated solvent to create a ~0.03% v/v solution, from which the 0.7 mL is taken.[9]

  • Dissolve the Sample: Cap the vial and gently swirl or vortex it until the solid is completely dissolved. If necessary, gentle warming in a water bath can be used, but allow the solution to return to room temperature before proceeding.

  • Prepare the Filter Pipette: Tightly pack a small amount of glass wool into the constriction of a glass Pasteur pipette.

  • Filter and Transfer: Draw the dissolved sample solution into the filter pipette and carefully transfer it into the NMR tube. The glass wool will trap any particulate matter.[11] Ensure the final liquid height in the tube is approximately 4-5 cm (0.6-0.7 mL).[7]

  • Cap and Mix: Cap the NMR tube securely. Invert the tube several times to ensure the solution is homogeneous.

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe®) dampened with isopropanol or acetone to remove any dust or fingerprints.[14]

  • Labeling: Clearly label the sample cap with a unique identifier.

Visualization of the Workflow

NMR_Sample_Preparation_Workflow Figure 1: NMR Sample Preparation Workflow A 1. Weigh Analyte (10-15 mg for ¹H, 30-50 mg for ¹³C) into a clean vial. B 2. Add Deuterated Solvent (0.7 mL DMSO-d₆) and Internal Standard (TMS). A->B Solubilization C 3. Dissolve Completely (Vortex / Gentle Swirl). B->C Mixing D 4. Filter Solution (via glass wool plugged pipette) into NMR tube. C->D Purification E 5. Cap, Mix, and Clean (Invert tube, wipe exterior). D->E Finalization F Ready for NMR Analysis E->F Proceed

Caption: A streamlined workflow for preparing high-quality NMR samples.

Recommended NMR Acquisition Parameters

While instrument-specific optimization is always necessary, the following tables provide a robust starting point for data acquisition on a 400 MHz spectrometer.

Table 1: Recommended Parameters for ¹H NMR

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse experiment for quantitative ¹H NMR.[15]
Number of Scans (NS)16Sufficient for good S/N with the recommended sample concentration.
Relaxation Delay (D1)2.0 sAllows for adequate relaxation of most protons between pulses.
Acquisition Time (AQ)4.0 sProvides good digital resolution.
Spectral Width (SW)20 ppmA wide window to ensure all signals, from aliphatic to potentially downfield aromatic/amide protons, are captured.

Table 2: Recommended Parameters for ¹³C{¹H} NMR

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard power-gated proton-decoupled experiment with a 30-degree pulse.[2]
Number of Scans (NS)1024A higher number of scans is needed to compensate for the low natural abundance of ¹³C.[2]
Relaxation Delay (D1)2.0 sA standard delay; may need to be increased for quaternary carbons.
Acquisition Time (AQ)1.0 sA typical value for ¹³C NMR.
Spectral Width (SW)250 ppmCovers the full range of expected chemical shifts for organic molecules.[16]

Troubleshooting and Advanced Considerations

  • Broad -NH₂ Signal: The two protons on the carbamoyl group are expected to be broad due to quadrupolar coupling with the adjacent ¹⁴N atom and potential chemical exchange.[3] This is normal. A D₂O exchange experiment can confirm their identity; upon adding a drop of D₂O and shaking, the -NH₂ signal will disappear.[3]

  • Poor Solubility: If the compound does not fully dissolve in DMSO-d₆, consider using a more powerful polar aprotic solvent like DMF-d₇. However, this is unlikely given the analyte's structure.

  • Unexpected Signals: Small signals from grease (around 1.2-1.4 ppm) or residual non-deuterated solvent can sometimes appear. High-purity solvents and clean handling practices minimize these.

  • Tautomerism: While the N1 position of the pyrazole is substituted in this molecule, preventing annular tautomerism, be aware that pyrazoles with a free N-H can exist as a mixture of tautomers, which can complicate spectra.[3]

Conclusion

The successful acquisition of high-resolution NMR spectra for methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate is contingent upon a methodical and chemically-aware approach to sample preparation. By selecting an appropriate deuterated solvent (DMSO-d₆), optimizing sample concentration, and ensuring the removal of all particulate matter, researchers can generate reliable and highly informative data. This protocol provides the foundational steps and the scientific rationale necessary to achieve this outcome consistently.

References

  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. [Link]

  • Wang, R. et al. (2019). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Structural Chemistry.
  • Yadav, A. K. et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link]

  • Miroshnichenko, E. et al. (1984).
  • Yin, P. et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]

  • Iowa State University. (2013, March 19). NMR Sample Preparation - Chemical Instrumentation Facility. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Elguero, J. et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules.
  • Yin, P. et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
  • ResearchGate. Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF. [Link]

  • University of Reading. NMR Sample Preparation. [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). [Link]

  • Unknown. NMR Sample Preparation Guide. [Link]

  • Penner, G. H. et al. (2010). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. Chemosphere.
  • University of Regensburg. Leaflet for sample preparation. [Link]

  • Bally, T. & Rablen, P. R. (2011). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • OpenOChem Learn. Primer on ¹³C NMR Spectroscopy. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChem. methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. [Link]

  • NextSDS. methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate. [Link]

  • ECHA. A mixture of branched and linear C7-C9 alkyl 3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]propionates - Registration Dossier. [Link]

Sources

Troubleshooting & Optimization

troubleshooting solubility issues with methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical bottlenecks of drug discovery and assay preparation.

Handling methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate presents a unique set of solvation challenges. This guide is designed to move beyond basic troubleshooting by explaining the causality behind your experimental observations, ensuring you can build robust, self-validating workflows for your compound libraries.

Part 1: Mechanistic Causality of Solvation Failures

To troubleshoot solubility, we must first understand the molecular architecture of your compound. Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate contains three critical functional groups attached to a pyrazole core:

  • Carbamoyl group (Amide): Acts as a potent hydrogen-bond donor and acceptor.

  • Nitro group: Highly polar and electron-withdrawing, creating strong dipole-dipole interactions.

  • Methyl propanoate (Ester): Adds a degree of lipophilicity but introduces a vulnerability to hydrolysis.

The Root Cause of Insolubility: The combination of the carbamoyl and nitro groups allows this molecule to form a highly rigid, tightly packed crystal lattice driven by intermolecular hydrogen bonding and π−π stacking. While Dimethyl Sulfoxide (DMSO) is an exceptional polar aprotic solvent and a strong hydrogen-bond acceptor, the kinetic energy required to break this initial solid-state lattice is immense[1]. Furthermore, DMSO is highly hygroscopic; atmospheric moisture rapidly compromises its solvation capacity, triggering precipitation of lipophilic scaffolds[2].

Part 2: Solvation Troubleshooting Workflow

Workflow N1 Assess Initial State: Compound + DMSO N2 Visual Inspection (Suspension vs. Clear) N1->N2 N3 Verify Solvent Integrity (Anhydrous DMSO?) N2->N3 Particulates Present N5 Clear Solution Achieved (Centrifuge to Validate) N2->N5 Fully Dissolved N4 Kinetic Disruption (Sonication + 40°C Heat) N3->N4 Use Fresh Solvent N4->N2 Re-inspect N6 Persistent Precipitation (Thermodynamic Limit Reached) N4->N6 Still Insoluble

Figure 1: Logical workflow for diagnosing and resolving DMSO solubility issues.

Part 3: Frequently Asked Questions (FAQs)

Q1: My compound dissolved initially but precipitated after a few days in the -20°C freezer. Why did this happen? Causality: This is a classic symptom of moisture absorption coupled with Ostwald's Rule of Stages. DMSO is highly hygroscopic; every time the stock tube is opened, it absorbs atmospheric water. Water acts as an antisolvent for the lipophilic propanoate ester, drastically altering the solvent's structure and freezing point[2]. Furthermore, freeze-thaw cycles provide the activation energy for supersaturated or amorphous compounds to transition into a lower-energy, highly insoluble crystalline polymorph[2].

Q2: Can I use heat to force the carbamoyl-pyrazole derivative into solution? Causality: Yes, but strictly within thermodynamic limits. Thermal energy increases molecular kinetic energy, helping to overcome the strong intermolecular forces holding the pyrazole crystal lattice together[1]. However, because your compound contains a hydrolyzable methyl propanoate ester and a reactive nitro group, prolonged heating in DMSO (especially if trace water is present) risks thermal degradation. Rule of thumb: Never exceed 40–50°C, and rely on sonication rather than extreme heat to disrupt the lattice.

Q3: How do I differentiate between "kinetic insolubility" and "thermodynamic insolubility" in my assay? Causality: If the compound dissolves upon mild heating and sonication but precipitates immediately upon cooling to room temperature, you have exceeded its absolute thermodynamic solubility limit in DMSO. If it remains clear after cooling, the initial resistance was merely kinetic (due to high lattice energy). For fragment-based screening and high-throughput assays, maintaining a concentration well within the thermodynamic limit (typically around 1 mM) is critical to prevent false negatives caused by target masking[3].

Part 4: Quantitative Solvation Parameters

To make informed experimental choices, reference the following critical parameters regarding DMSO and compound handling:

ParameterValue / ObservationMechanistic Implication
Pure DMSO Melting Point 18.5 °CFreezes easily in standard lab environments; requires careful thawing.
DMSO + 33% Water Melting Point -73.0 °CWater drastically alters the solvent matrix, severely reducing the solubility of lipophilic compounds[2].
Recommended HTS Stock Conc. 1 mM - 10 mMPrevents false negatives from spontaneous precipitation when later diluted into aqueous assay buffers[3].
Maximum Safe Heating Temp. 40 °C - 50 °CPrevents thermal degradation and ester hydrolysis of the methyl propanoate group.

Part 5: Self-Validating Protocol for Stock Solution Preparation

Do not rely solely on visual inspection to confirm solubility, as micro-suspensions can scatter light and appear artificially clear, leading to inaccurate dosing. Use this self-validating methodology:

Step 1: Environmental Control (Desiccation) Equilibrate the lyophilized vial of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate to room temperature inside a desiccator for at least 30 minutes before opening. Causality: Prevents atmospheric condensation on the cold powder.

Step 2: Solvent Integrity Pierce a fresh bottle of anhydrous, Sure/Seal™ DMSO (water content < 0.005%) using a flushed syringe. Do not use older, previously opened DMSO bottles.

Step 3: Kinetic Disruption Add the calculated volume of DMSO to achieve your target concentration (e.g., 10 mM). Vortex vigorously for 60 seconds. If particulates remain, place the sealed tube in an ultrasonic water bath set to 40°C for 10–15 minutes.

Step 4: The Self-Validation Step (Centrifugation) To prove the solution is thermodynamically stable and not a micro-suspension, centrifuge the tube at 10,000 x g for 5 minutes at room temperature. Carefully inspect the very bottom of the tube under a bright light.

  • Outcome A: No pellet. The compound is fully solvated.

  • Outcome B: A microscopic white/yellow pellet is visible. You have exceeded the thermodynamic solubility limit. You must add more DMSO to dilute the stock (e.g., drop to 5 mM) and repeat Step 4.

Step 5: Aliquotting and Storage Immediately dispense the validated stock into single-use aliquots (e.g., 20 µL to 50 µL) in tightly sealed, low-retention microcentrifuge tubes. Store at -20°C or -80°C. Causality: Single-use aliquots entirely eliminate the freeze-thaw cycles that induce crystalline precipitation.

References

  • The Effects of Water on DMSO and Effective Hydration Measurement, Zi
  • Overcoming poor solubility of pyrazole derivatives during reaction workup, BenchChem,
  • DMSO Solubility Assessment for Fragment-Based Screening, PMC - NIH,

Sources

optimizing reaction conditions for methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic challenges associated with the esterification of 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid to its corresponding methyl ester.

This substrate presents a unique polyfunctional challenge: it contains a sensitive primary amide (carbamoyl group), a nitro-activated pyrazole ring, and an easily enolizable α -chiral center. Standard esterification protocols often lead to catastrophic side reactions. This guide provides field-proven, self-validating methodologies to achieve high conversion while preserving molecular integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does standard Fischer esterification result in poor yields and multiple polar impurities for this substrate? A1: Fischer esterification relies on strong acids (e.g., H₂SO₄) and elevated temperatures to drive the reaction equilibrium. However, the C4-carbamoyl group (primary amide) on your pyrazole ring is highly susceptible to acid-catalyzed hydrolysis under thermal stress. The strong acid protonates the amide oxygen, making the carbonyl carbon electrophilic enough to be attacked by methanol or trace water, ultimately converting the primary amide into a carboxylic acid or a methyl ester. This results in a diester impurity. To avoid this, you must transition to mild esterification methods that operate at or below room temperature[1].

Q2: I attempted a base-promoted alkylation using methyl iodide (MeI) and potassium carbonate (K₂CO₃), but I lost enantiomeric purity. What caused this? A2: The loss of chirality is due to base-catalyzed enolization. The α -proton on your propanoate moiety is highly acidic because it is flanked by a carboxylate group and an electron-withdrawing pyrazole ring (which is further activated by the strongly electron-withdrawing C3-nitro group). When exposed to a strong base like K₂CO₃, this proton is easily abstracted to form a planar enolate intermediate. Upon reprotonation or alkylation, the stereocenter is re-established non-selectively, leading to complete racemization. You must avoid basic conditions to preserve the enantiomeric excess (e.e.).

Q3: When using Thionyl Chloride (SOCl₂) for esterification, I observed a new impurity that lacks the characteristic amide N-H stretch on IR spectroscopy. What happened? A3: You have inadvertently dehydrated the primary amide into a nitrile. Neat thionyl chloride is a classic reagent for converting primary amides to nitriles via an addition-elimination mechanism that forms an intermediate iminoyl chloride, followed by the expulsion of SO₂ and HCl[2]. To prevent this, you must alter the order of addition. By pre-mixing SOCl₂ with methanol at 0 °C before adding your substrate, you consume the neat SOCl₂ to form methyl chlorosulfite and anhydrous HCl in situ. This provides the necessary acidic environment for esterification without exposing the sensitive amide to the dehydrating agent.

Q4: What is the absolute best method for small-scale, high-purity synthesis of this ester? A4: TMS-Diazomethane (TMSCHN₂) is the premier choice. It is a stable, safer alternative to highly toxic diazomethane and operates under near-neutral conditions[3]. It rapidly converts the carboxylic acid to the methyl ester at room temperature without requiring acidic or basic catalysts, thereby preserving both the primary amide and the α -stereocenter perfectly.

Part 2: Quantitative Data Summary

The table below summarizes the causality between reaction conditions and their typical outcomes for this specific pyrazole derivative.

MethodReagents & ConditionsConversion YieldEnantiomeric Excess (e.e.)Primary Impurity / Failure Mode
Fischer Esterification MeOH, cat. H₂SO₄, 65 °C< 30%> 98%C4-Diester (Amide Hydrolysis)
Base-Promoted Alkylation MeI, K₂CO₃, DMF, 25 °C85%< 10%Racemized Product (Enolization)
Direct SOCl₂ Addition SOCl₂, MeOH, 25 °C60%> 98%4-Cyano Derivative (Dehydration)
Pre-mixed SOCl₂/MeOH SOCl₂ (pre-mixed), MeOH, 0 °C88%> 98%Trace unreacted starting material
TMS-Diazomethane TMSCHN₂, MeOH/Toluene, 25 °C> 95%> 99%None (Clean conversion)

Part 3: Mechanistic Workflow & Decision Matrix

OptimizationWorkflow Substrate 2-(4-carbamoyl-3-nitro- 1H-pyrazol-1-yl)propanoic acid C_Fischer Fischer Esterification (H2SO4, MeOH, 65°C) Substrate->C_Fischer Strong Acid/Heat C_Base Base Alkylation (K2CO3, MeI, 25°C) Substrate->C_Base Strong Base C_SOCl2 Neat SOCl2 + MeOH (Uncontrolled) Substrate->C_SOCl2 Dehydrating Agent C_Opt TMS-Diazomethane OR Pre-mixed SOCl2/MeOH (0°C) Substrate->C_Opt Mild/Neutral O_Fischer Amide Hydrolysis (Diester Formation) C_Fischer->O_Fischer O_Base Alpha-Deprotonation (Racemization) C_Base->O_Base O_SOCl2 Amide Dehydration (Nitrile Formation) C_SOCl2->O_SOCl2 O_Opt Optimal Esterification (High Yield, >99% ee) C_Opt->O_Opt

Figure 1: Decision matrix mapping esterification conditions to chemical outcomes for the substrate.

Part 4: Validated Experimental Protocols

Protocol A: TMS-Diazomethane Esterification (Optimal for Analytical/Small Scale)

This protocol utilizes a neutral, highly selective methylating agent to ensure zero racemization and zero amide hydrolysis.

  • Substrate Dissolution: Suspend 1.0 equivalent of 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid in a 4:1 mixture of anhydrous Toluene and Methanol (0.1 M concentration).

    • Causality: Methanol is strictly required as a co-solvent. It acts as a proton source to activate the TMS-diazomethane, forming the reactive methyldiazonium intermediate necessary for esterification.

  • Reagent Addition: Cool the mixture to 0 °C. Add a 2.0 M solution of TMS-diazomethane in hexanes dropwise.

  • Self-Validating Monitoring: Upon addition, you will immediately observe effervescence (N₂ gas evolution). Continue adding the reagent dropwise until the solution maintains a persistent pale-yellow color and gas evolution ceases.

    • Validation Check: The cessation of bubbling and the lingering yellow tint is a self-validating visual indicator that the carboxylic acid has been fully consumed and a slight excess of reagent is present.

  • Quenching: Stir for an additional 15 minutes at room temperature. Quench the excess TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color completely dissipates.

  • Isolation: Concentrate the mixture under reduced pressure to yield the pure methyl ester.

Protocol B: Pre-formed SOCl₂/MeOH Method (Optimal for Preparative Scale-up)

This protocol uses inexpensive reagents but relies on strict kinetic and thermal control to prevent amide dehydration.

  • Reagent Pre-mixing (Critical Step): Cool anhydrous methanol (10 volumes) to 0 °C in an ice bath under an inert atmosphere. Slowly add 1.2 equivalents of Thionyl Chloride (SOCl₂) dropwise.

    • Causality: This exothermic pre-mix step generates methyl chlorosulfite and anhydrous HCl in situ. By avoiding direct contact between neat SOCl₂ and the substrate, you eliminate the risk of dehydrating the primary amide into a nitrile.

  • Substrate Addition: After stirring the pre-mixed solution for 15 minutes at 0 °C, add 1.0 equivalent of the solid carboxylic acid substrate in one portion.

  • Reaction Progression: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (do not exceed 25 °C).

  • Self-Validating Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1). The highly polar carboxylic acid spot (R_f ~0.1) will disappear, replaced by the less polar ester (R_f ~0.5).

    • Validation Check: If the reaction stalls, do not apply heat. Heating will trigger amide hydrolysis. Instead, extend the reaction time or add a catalytic amount of additional pre-mixed SOCl₂/MeOH.

  • Workup: Concentrate the mixture under vacuum to remove methanol and HCl. Partition between Ethyl Acetate and saturated aqueous NaHCO₃ to neutralize trace acids, dry over Na₂SO₄, and concentrate.

Part 5: References

1.[1] Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. The Journal of Organic Chemistry (ACS Publications). Available at:[Link] 2.[3] Diazomethane (CH2N2) and Catalytic Homologation of Cycloalkanones with Substituted Diazomethanes. Master Organic Chemistry / Journal of the American Chemical Society. Available at: [Link] 3.[2] Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry / The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Stability and Storage of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and prevention of degradation of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate that can lead to degradation during long-term storage?

A1: The molecule possesses three primary functional groups susceptible to degradation: the methyl ester, the carbamoyl group, and the nitro-substituted pyrazole ring.

  • Hydrolysis of the Methyl Ester: The ester group is highly susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and methanol. This is often the most significant and fastest degradation pathway. The presence of moisture is a critical factor in this process.

  • Hydrolysis of the Carbamoyl Group: The carbamoyl (amide) group can also undergo hydrolysis to yield a carboxylic acid, but this typically requires more forceful conditions (e.g., strong acid or base, high temperatures) compared to ester hydrolysis.

  • Degradation of the Nitro-Pyrazole Ring: The nitro group makes the pyrazole ring electron-deficient and susceptible to nucleophilic attack. More importantly, nitroaromatic compounds can be sensitive to light (photodegradation) and may be reduced to amino derivatives in the presence of reducing agents. The stability of the pyrazole ring itself is generally high, but substituents dramatically influence its reactivity.

Q2: What are the ideal storage conditions for this compound to ensure long-term stability?

A2: To minimize degradation, the compound should be stored under the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, including hydrolysis and other degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
Light Protected from light (Amber vial)Prevents potential photodegradation initiated by the nitroaromatic system.
Moisture Desiccated environmentMinimizes the risk of hydrolysis of the ester and carbamoyl groups.

These conditions create a multi-barrier defense against the primary degradation pathways.

Q3: Can I store this compound in a standard laboratory freezer?

A3: Yes, a standard laboratory freezer (-20°C) is a suitable and recommended temperature. However, it is crucial to ensure the container is properly sealed and preferably backfilled with an inert gas. Standard freezers can have freeze-thaw cycles that introduce moisture, so using a desiccator within the freezer or ensuring a very tightly sealed container with a desiccant is a best practice.

Q4: What type of container is best for storing this compound?

A4: Use a Type 1 borosilicate glass vial with a Teflon-lined cap. Amber glass is mandatory to protect the compound from light. The Teflon liner provides an inert barrier, preventing leaching or reaction with the cap material. Avoid plastic containers for long-term storage, as they can be permeable to moisture and oxygen over time.

Troubleshooting Guide

This section addresses specific issues you might encounter, providing a logical workflow for investigation and resolution.

Issue 1: Loss of Potency or Appearance of Impurities in Assays

You observe a decrease in the expected activity of your compound or see new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

A Start: Impurity Detected or Potency Loss Observed B Step 1: Characterize Impurity (LC-MS, NMR) A->B C Compare Impurity Mass to Potential Degradants B->C D Mass matches Carboxylic Acid? C->D Yes E Mass matches Amino derivative? C->E No F Conclusion: Ester Hydrolysis Likely Degradation Pathway D->F G Conclusion: Nitro Reduction Likely Degradation Pathway E->G Yes K Unknown Impurity E->K No H Review Storage Conditions: - Check for moisture ingress - Verify temperature logs - Ensure inert atmosphere F->H I Review Handling Procedures: - Was compound exposed to high pH? - Was it dissolved in protic solvents for long periods? F->I G->H J Implement Corrective Actions: - Re-aliquot under inert gas - Store with desiccant - Use aprotic solvents for stock solutions H->J I->J L Further structural elucidation required. Consider forced degradation studies. K->L

Caption: Troubleshooting workflow for identifying degradation pathways.

DegradantStructureExpected Mass ChangePrimary CauseAnalytical Confirmation
Carboxylic Acid R-COOH+14 Da (-CH₃, +H)Hydrolysis of methyl esterLC-MS, ¹H NMR (disappearance of methyl singlet)
Amino Derivative R-NH₂-30 Da (-NO₂, +NH₂)Reduction of nitro groupLC-MS, UV-Vis (change in chromophore)
Amide Hydrolysis Product R-COOH-1 Da (-CONH₂, +OH)Hydrolysis of carbamoyl groupLC-MS
Issue 2: Color Change of the Solid Compound (e.g., from white to yellow/brown)

A color change in the solid material is a strong indicator of degradation, often related to the nitroaromatic moiety.

  • Photodegradation: The most likely cause. Nitroaromatic compounds can form colored radical species upon exposure to UV or even ambient light.

    • Solution: Immediately transfer the material to an amber vial and store it in the dark. If the material is critical, re-purification may be necessary, followed by strict light-protected storage.

  • Oxidative Degradation: Although less common for this structure, interaction with atmospheric oxygen over long periods can lead to colored impurities.

    • Solution: Ensure all future aliquots are stored under an inert atmosphere (argon or nitrogen).

Experimental Protocols

Protocol 1: Stability Assessment via Forced Degradation

This protocol helps proactively identify the compound's vulnerabilities.

Objective: To determine the degradation profile under accelerated stress conditions (acidic, basic, oxidative, photolytic, and thermal).

Materials:

  • Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector or LC-MS

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set up Stress Conditions: In separate, appropriately labeled amber HPLC vials, mix:

    • Acidic: 500 µL stock + 500 µL 0.1 M HCl

    • Basic: 500 µL stock + 500 µL 0.1 M NaOH

    • Oxidative: 500 µL stock + 500 µL 3% H₂O₂

    • Thermal: 500 µL stock + 500 µL Water (place in a 60°C oven)

    • Control: 500 µL stock + 500 µL Water

  • Photolytic Stress: Expose an aliquot of the solid compound and a separate aliquot of the stock solution to direct light (e.g., a photostability chamber with UV/Vis light) for 24 hours.

  • Incubation: Store all vials (except the photolytic samples) at 40°C for 48 hours.

  • Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC or LC-MS.

    • Compare the chromatograms of the stressed samples to the control sample. Identify the percentage of degradation and the relative retention times of any new peaks.

cluster_prep Preparation cluster_stress Stress Conditions (40°C, 48h) cluster_analysis Analysis A Prepare 1 mg/mL Stock in Acetonitrile B Acidic (0.1M HCl) A->B C Basic (0.1M NaOH) A->C D Oxidative (3% H₂O₂) A->D E Thermal (60°C) A->E F Photolytic (UV/Vis Light) A->F G Neutralize Acid/Base Samples B->G C->G H Analyze All Samples by HPLC / LC-MS D->H E->H F->H G->H I Compare to Control: - Quantify Degradation - Identify Impurities H->I

Caption: Workflow for a forced degradation study.

References

  • Albini, A., & Protti, S. (2016). Photochemistry of Nitro-derivatives. Royal Society of Chemistry. [Link]

  • Pevzner, M. S. (2003). Stability of the pyrazole ring to the action of oxidizing agents. Russian Journal of General Chemistry, 73(6), 964-968. [Link]

Technical Support Center: Resolving HPLC Peak Tailing for Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate is a highly functionalized, polar molecule. Its structure features a pyrazole ring, a strongly electron-withdrawing nitro group, a hydrogen-bonding carbamoyl group (-CONH₂), and an ester moiety. In Reversed-Phase Liquid Chromatography (RPLC), these multiple polar sites make the compound highly susceptible to secondary interactions with the stationary phase[1].

The primary cause of peak tailing is the occurrence of multiple retention mechanisms[2]. While the molecule's carbon backbone interacts with the hydrophobic C18 phase, its polar carbamoyl and pyrazole nitrogens undergo strong hydrogen bonding and ion-exchange interactions with residual, unreacted silanol groups (Si-OH) on the silica surface[3]. Because these secondary polar interactions possess slower desorption kinetics than primary hydrophobic interactions, the molecules elute at varying rates, stretching the trailing edge of the peak and resulting in an Asymmetry factor ( As​ ) greater than 1.5[4].

Diagnostic Workflow

Before altering your method, you must determine whether the tailing is a chemical phenomenon or a physical system error. The following decision tree outlines a self-validating diagnostic approach.

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) InjectNeutral Inject Neutral Reference (e.g., Toluene/Uracil) Start->InjectNeutral CheckNeutral Does the neutral peak tail? InjectNeutral->CheckNeutral Physical Physical / System Issue (Dead Volume, Bed Deformation) CheckNeutral->Physical Yes Chemical Chemical Interaction (Silanol Effect, pH) CheckNeutral->Chemical No FixPlumbing Minimize extra-column volume, check frits & fittings Physical->FixPlumbing AdjustPH Lower Mobile Phase pH (pH 2.5 - 3.0) Chemical->AdjustPH ChangeColumn Use End-capped or Polar-Embedded Column Chemical->ChangeColumn

Diagnostic workflow to isolate chemical vs. physical causes of HPLC peak tailing.

Troubleshooting FAQs

Q1: How can I definitively prove if the tailing of my compound is caused by silanol interactions or a bad column? A: You must isolate the variables using a self-validating test. Inject a purely neutral, non-polar reference standard (such as toluene). Neutral compounds cannot undergo acid-base or ionic interactions with silanols[5].

  • If the neutral peak is symmetrical but methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate tails, the issue is chemical (acid-base/silanol interactions)[5].

  • If the neutral peak also tails, the issue is physical, such as extra-column dead volume, a poorly seated PEEK fitting, or deformation of the column packing bed[6].

Q2: What mobile phase modifications will suppress these secondary interactions? A: The most effective thermodynamic approach is pH control. Residual silanols on standard silica columns are weakly acidic. At a mobile phase pH above 3.0, these groups ionize into negatively charged silanoxide ions, leading to strong ion-exchange interactions with basic or polar functional groups[4]. Adjust the aqueous portion of your mobile phase to a highly acidic pH (e.g., pH 2.5–3.0) using modifiers like 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). This low pH fully protonates the residual silanols, neutralizing their charge and dramatically reducing peak tailing[1].

Q3: If pH adjustment isn't enough, what stationary phase should I use? A: Transition from a standard Type-A silica column to a high-purity, Type-B silica column that is "fully end-capped"[2]. End-capping involves reacting residual silanols with a small silane to physically block access to the silica surface, reducing peak tailing for polar analytes[4]. Alternatively, use a Polar-Embedded column. The embedded polar group creates a localized hydration layer that shields the carbamoyl and pyrazole moieties of your analyte from reaching the underlying silanols[7].

Q4: Could my sample preparation be causing the tailing? A: Yes. Injecting a sample dissolved in a solvent significantly stronger (more non-polar) than the mobile phase can cause peak distortion. Furthermore, column overload—injecting too high a concentration or volume—saturates the primary hydrophobic binding sites, forcing the excess analyte to interact with secondary, slower-desorbing sites[6]. Always attempt to dissolve your sample in the initial mobile phase composition and reduce the injection volume to see if symmetry improves.

Experimental Protocols

Protocol 1: Self-Validating Mobile Phase Optimization (pH Titration)

Objective: To systematically eliminate silanol-driven tailing by neutralizing stationary phase active sites. Causality: By comparing a neutral pH run to an acidic run, you validate whether ionization of the stationary phase is the root cause of the tailing[3].

Step-by-Step Methodology:

  • Preparation: Prepare two distinct aqueous mobile phases:

    • Mobile Phase A1: LC-MS grade water with no additives (pH ~6.0).

    • Mobile Phase A2: LC-MS grade water with 0.1% v/v Trifluoroacetic acid (TFA) (pH ~2.0).

  • Baseline Run: Equilibrate the column with A1 and your organic modifier (e.g., Acetonitrile). Inject 5 µL of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate (100 µg/mL). Record the Asymmetry Factor ( As​ ) at 10% peak height.

  • Acidic Run: Flush the system and equilibrate with A2 and Acetonitrile for at least 20 column volumes. Inject the sample under identical gradient conditions.

  • Data Validation: Compare the As​ values. A reduction of As​ from >2.0 to <1.2 confirms that secondary silanol interactions were the root cause, validating the necessity of the acidic modifier[1].

Protocol 2: Column Regeneration and Frit Clearing

Objective: To eliminate physical tailing caused by column contamination or partially blocked inlet frits[6]. Causality: Complex matrices or repeated injections can lead to particle accumulation at the inlet frit or adsorption of highly retained impurities, creating a secondary retention mechanism or void volume[8].

Step-by-Step Methodology:

  • System Disconnection: Disconnect the column from the detector and route the outlet directly to waste to prevent contaminating the flow cell.

  • Flow Reversal: Reverse the flow direction of the column (Note: Only perform this if permitted by the manufacturer's guidelines for your specific column type)[8].

  • Sequential Wash: Flush sequentially at a reduced flow rate (e.g., 0.5 mL/min) with 20 column volumes of each solvent:

    • 95% Water / 5% Acetonitrile: Removes polar salts and buffers.

    • 100% Acetonitrile: Removes strongly retained non-polar organics.

    • 100% Isopropanol: Removes lipid-like or highly hydrophobic contaminants[8].

  • Re-equilibration: Return the column to its normal flow direction, re-equilibrate with the starting mobile phase, and inject a neutral standard to verify the restoration of peak symmetry.

Quantitative Data Presentation

The following table summarizes the expected impact of various chromatographic parameters on the Asymmetry Factor ( As​ ) for methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate.

ParameterConditionExpected Asymmetry Factor ( As​ )Mechanistic Reason
Mobile Phase pH pH 6.5 (Unbuffered)2.5 - 3.5 (Severe Tailing)Silanols are ionized (Si-O⁻); strong H-bonding/ionic interactions with carbamoyl/pyrazole groups[4].
Mobile Phase pH pH 2.5 (0.1% TFA)1.0 - 1.2 (Symmetrical)Silanols are fully protonated and neutral; secondary interactions are suppressed[1].
Stationary Phase Non-endcapped C182.0 - 2.8 (Tailing)High density of accessible, unreacted silanols on older Type-A silica[2].
Stationary Phase Polar-embedded C181.0 - 1.1 (Excellent)Embedded groups shield the silica surface and provide complementary polar retention[7].
Injection Volume 50 µL (Mass Overload)> 2.0 (Fronting/Tailing)Saturation of the primary hydrophobic binding sites forces secondary retention mechanisms[6].
Injection Volume 5 µL (Optimal)1.0 - 1.2 (Symmetrical)Analyte remains within the linear dynamic range of the primary binding sites.

Sources

Technical Support Center: Scale-Up Manufacturing of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up manufacturing of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this specific molecule from laboratory-scale synthesis to pilot and full-scale production. We will address common challenges, provide detailed troubleshooting protocols, and offer insights grounded in chemical engineering and organic chemistry principles to ensure a robust, safe, and efficient manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of a nitro-containing heterocyclic compound like this?

A1: The primary safety concern is the thermal hazard associated with the nitration step. Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[1][2] The nitro-pyrazole product itself may also be thermally unstable. Key safety considerations include:

  • Thermal Runaway: The nitration reaction releases a significant amount of heat.[2] Inadequate cooling can cause the reaction temperature to rise uncontrollably, leading to vigorous decomposition and pressure buildup in the reactor.[1][3]

  • Decomposition of Nitrating Agents: Mixtures of nitric and sulfuric acid ("mixed acid") can decompose, especially at elevated temperatures, releasing toxic nitrogen oxides (NOx).[4]

  • Product Stability: Nitro-containing compounds can be energetic and may decompose exothermically.[4][5] A thorough thermal stability assessment (e.g., using Differential Scanning Calorimetry - DSC) of the final product and key intermediates is crucial.

  • Spent Acid Handling: The spent acid from nitration contains residual nitric acid and dissolved organic nitro-compounds, making it a potential safety hazard if not handled and quenched correctly.[4]

Q2: We are observing a decrease in yield and an increase in impurities upon moving from a 1L to a 100L reactor. What are the likely causes?

A2: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[3][6]

  • Inefficient Mixing: Inadequate agitation in a large reactor leads to poor mixing, creating localized "hot spots" or areas of high reactant concentration. This can promote side reactions and impurity formation.[6]

  • Poor Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making it harder to remove the heat generated during the exothermic nitration step.[3][6] This can lead to an overall higher reaction temperature, favoring the formation of byproducts.

  • Extended Addition Times: To control the exotherm, reagent addition times are often prolonged during scale-up. This changes the concentration profile of the reaction over time, which can impact selectivity and potentially lead to the degradation of the product or starting materials.

Q3: What are the most common process-related impurities we should be looking for?

A3: Impurity profiling is a critical aspect of pharmaceutical development.[7][8][9] For this synthesis, common impurities can be classified as organic, inorganic, or residual solvents.[7][9] Potential organic impurities include:

  • Regioisomers: Nitration of the pyrazole ring could potentially yield the 5-nitro isomer in addition to the desired 3-nitro product. The ratio of these isomers is highly dependent on reaction conditions.[1]

  • Over-nitrated or Under-nitrated Species: If the starting pyrazole is not fully consumed or if conditions are too harsh, you may see residual starting material or dinitro-pyrazole byproducts.

  • Hydrolysis Products: The methyl ester or the carbamoyl group could be susceptible to hydrolysis, especially during aqueous workup or if reaction conditions are not anhydrous. This would lead to the corresponding carboxylic acid or amine impurities.

  • Starting Material Impurities: Impurities present in the initial pyrazole propanoate starting material can carry through the synthesis or react to form new impurities.[10]

Q4: How critical is the final crystallization step for this API intermediate?

A4: The final crystallization step is paramount. It is not just a purification step but also determines the final physical properties of the Active Pharmaceutical Ingredient (API) intermediate, such as crystal form (polymorphism), particle size distribution, and bulk density. These properties can significantly impact downstream processing (e.g., filtration, drying) and the performance of the final drug product. Different polymorphs can have different solubilities and stabilities, making control of crystallization essential.[11]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the scale-up manufacturing process.

Issue 1: Low Reaction Yield

A significant drop in yield is a common and costly issue in scale-up.[6] This troubleshooting workflow will help diagnose the root cause.

Caption: Decision tree for troubleshooting low yield.

Detailed Troubleshooting Steps for Low Yield:
Potential Cause Diagnostic & Verification Steps Proposed Solutions
Incomplete Reaction Diagnostic: Monitor the reaction using in-process controls (IPCs) like HPLC or UPLC to track the consumption of the starting material.[6] Verification: A successful reaction should show >99% conversion of the limiting reagent.Temperature: Ensure the internal reactor temperature is maintained at the optimal level. On a large scale, the jacket temperature may need to be set lower to account for the heat of reaction. Mixing: Increase the agitation speed or evaluate the impeller design to ensure the reaction mixture is homogenous.[6] Addition Rate: A slow addition of the nitrating agent may "starve" the reaction. A controlled but efficient addition rate is key.
Product Degradation Diagnostic: Analyze the crude reaction mixture by LC-MS to identify potential degradation products.[7] Compare the impurity profile at different time points. Verification: The concentration of the desired product should not decrease after the reaction has reached completion.Temperature Control: Overheating, even in localized spots, can degrade the product. Implement stricter temperature controls.[1] Quench Procedure: A slow or inefficient quench of the reaction can expose the product to harsh acidic conditions for too long. Optimize the quench by adding the reaction mixture to a well-agitated, cold quenching solution.
Loss During Workup/Isolation Diagnostic: Quantify the product in all process streams (e.g., aqueous layers, mother liquor) by HPLC. Verification: A mass balance calculation should account for >95% of the product.Extraction: Optimize the pH and choice of extraction solvent to ensure the product partitions efficiently into the organic layer. Crystallization: The product may be overly soluble in the crystallization solvent. Perform solubility studies to find an optimal anti-solvent or solvent system to maximize recovery.
Issue 2: High Impurity Levels

The presence of impurities can affect the safety and efficacy of the final drug product, making their control a regulatory requirement.[8][9][12]

Common Impurities and Mitigation Strategies

Impurity Type Potential Source Analytical Method Mitigation Strategy
5-Nitro Regioisomer Non-selective nitration conditions.HPLC, LC-MS, NMRControl Temperature: Lowering the reaction temperature often increases regioselectivity.[1] Nitrating Agent: The choice of nitrating agent (e.g., mixed acid vs. acetyl nitrate) can influence isomer distribution.[13]
Unreacted Starting Material Incomplete reaction; poor stoichiometry.HPLC, GCStoichiometry: Ensure the correct molar ratio of nitrating agent is used. A slight excess may be needed on scale. Reaction Time: Confirm the reaction has gone to completion via IPCs before quenching.
Hydrolyzed Ester (Carboxylic Acid) Water present during reaction or workup at non-neutral pH.HPLC, LC-MSAnhydrous Conditions: Use anhydrous grade solvents and reagents. Neutralize Promptly: After workup, ensure the pH of the organic solution is neutralized before any solvent removal steps.
Unknown Impurities Unexpected side reactions during scale-up.[14]LC-MS for identification; preparative HPLC for isolation and NMR for structure elucidation.Process Understanding: A thorough investigation into the reaction mechanism is needed. This may involve running experiments at the "edges" of the process parameters (e.g., higher/lower temperature, longer/shorter time) to understand when the impurity forms.

graph TD {
A[Start: High Impurity Profile] --> B{Impurity Identified?};
B -- Yes --> C{Is it a Regioisomer?};
B -- No --> D[Isolate & Characterize];
C -- Yes --> E[Modify Nitration Conditions];
C -- No --> F{Is it from Hydrolysis?};
F -- Yes --> G[Control Water & pH];
F -- No --> H[Review Starting Materials & Side Reactions];
D --> I[Use LC-MS, Prep-HPLC, NMR];
I --> C;
subgraph "Corrective Actions"
    E[Lower Temp, Change Reagent]
    G[Anhydrous Solvents, Neutralize Workup]
    H[Re-qualify SM, Mechanistic Study]
end

style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124

}

Caption: Workflow for identifying and mitigating impurities.

Issue 3: Poor Physical Properties (Crystallization & Filtration Issues)

Challenges with crystallization or filtration can create significant bottlenecks in a manufacturing campaign.

Q: Our product is oiling out during crystallization, or is producing very fine needles that are difficult to filter. What can we do?

A: This indicates that the crystallization process is not well-controlled.

Troubleshooting Crystallization and Isolation
Problem Potential Cause Solutions
Oiling Out The solution is becoming supersaturated too quickly; the temperature is too high for the given solvent/solute system.Cooling Rate: Employ a slower, controlled cooling profile. A linear or staged cooling ramp is often effective. Solvent System: Increase the initial solvent volume or add a co-solvent to increase solubility at higher temperatures. Seeding: Introduce a small quantity of the desired crystalline material at a specific temperature to promote controlled crystal growth over nucleation.
Fine Particles / Slow Filtration Rapid nucleation caused by fast cooling or addition of anti-solvent.Anti-solvent Addition: Add the anti-solvent slowly to a well-agitated solution to maintain a controlled level of supersaturation. Aging/Digestion: Hold the slurry at a constant temperature (or cycle the temperature) for several hours after crystallization is complete. This "aging" process can allow smaller particles to dissolve and redeposit onto larger crystals (Ostwald Ripening).
Inconsistent Polymorph Different crystallization conditions (temperature, solvent, agitation) are favoring the formation of different crystal forms.[11]Process Parameter Control: Strictly define and control all crystallization parameters, including solvent ratios, cooling rates, agitation speed, and seeding strategy. Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) and DSC to characterize the crystal form of each batch and correlate it with the process parameters used.

Protocols & Best Practices

Protocol 1: In-Process Control (IPC) for Reaction Monitoring

Objective: To accurately determine the completion of the nitration reaction to avoid incomplete conversion or product degradation from extended reaction times.

Methodology (HPLC):

  • Sampling: Carefully withdraw a small, representative sample (e.g., 0.1 mL) from the reactor. Immediately quench it in a known volume of a suitable solvent mixture (e.g., 10 mL of Acetonitrile/Water) to stop the reaction.

  • Sample Preparation: Dilute the quenched sample to a concentration that falls within the linear range of the HPLC detector for both the starting material and the product.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a wavelength where both starting material and product have good absorbance.

  • Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. The reaction is considered complete when the area percent of the starting material is below a set threshold (e.g., <0.5%).

Protocol 2: Process Analytical Technology (PAT) for Scale-Up

Implementing Process Analytical Technology (PAT) can significantly enhance process understanding and control during scale-up.[15][16][17][18][19] PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[17]

  • In-situ FTIR/Raman Spectroscopy: Probes inserted directly into the reactor can monitor the real-time concentration of reactants and products. This provides a continuous view of the reaction kinetics, eliminating the need for manual sampling and enabling more precise endpoint determination.

  • Automated Calorimetry: Reaction calorimeters (RC1) can be used at the lab and pilot scale to measure the heat evolved during the reaction in real-time. This data is crucial for assessing the thermal risk and designing an adequate cooling system for the plant-scale reactor.[2]

By adopting these troubleshooting guides and best practices, you can proactively address the challenges associated with scaling up the manufacture of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate, leading to a more robust, safe, and efficient process.

References

  • Process Analytical Technology (PAT) in Pharmaceuticals. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. (2013). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Guidance for Industry PAT - A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. (2004). U.S. Food and Drug Administration. Retrieved from [Link]

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024). Longdom Publishing. Retrieved from [Link]

  • Process Analytical Technology: Enhancing Pharma Development. (2024). Technology Networks. Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (n.d.). Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Pharmacy and Bioallied Sciences. Retrieved from [Link]

  • Common API Mistakes and How To Avoid Them. (n.d.). Moravek, Inc. Retrieved from [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). MDPI. Retrieved from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Significance of Impurity Profiling in the Pharmaceutical Industry. (2024). Global Pharma Tek. Retrieved from [Link]

  • What Could Possibly Go Wrong in API Development? (2018). Pharmaceutical Outsourcing. Retrieved from [Link]

  • Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. (2021). ProQuest. Retrieved from [Link]

  • Troubleshooting Common Pharmaceutical Manufacturing Challenges. (n.d.). ETQ. Retrieved from [Link]

  • Troubleshooting API Leaching in Sustained Release Tablets During Storage. (2025). Pharma.Tips. Retrieved from [Link]

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. (2024). ACS Publications. Retrieved from [Link]

  • Polymorphism − A Perspective. (2011). Crystal Growth & Design. Retrieved from [Link]

  • Safe production of nitrated intermediates of industrial interest using traditional batch reactors and innovative microdevices. (2021). ResearchGate. Retrieved from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI. Retrieved from [Link]

  • Troubleshooting. (n.d.). The Pharma Master. Retrieved from [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2025). MDPI. Retrieved from [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and crystal structures of N-substituted pyrazolines. (2013). Molecules. Retrieved from [Link]

  • Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. (2020). Semantic Scholar. Retrieved from [Link]

  • Nitration. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthetic Protocols for Aromatic Nitration: A Review. (2021). ResearchGate. Retrieved from [Link]

  • Stability and safe handling of nitration waste acids. (2023). Syntech International. Retrieved from [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][15][16][18]triazin-7(6H)-ones and Derivatives. (2025). MDPI. Retrieved from [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2017). Springer. Retrieved from [Link]

  • Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds. (2021). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. (2023). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2012). Arkat USA. Retrieved from [Link]

Sources

Validation & Comparative

comparative cytotoxicity of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate and standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Guide: Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate vs. Standard Inhibitors

Executive Insight

In the landscape of preclinical drug discovery, evaluating novel building blocks against established chemotherapeutic standards is critical for defining therapeutic windows. This guide provides an in-depth comparative analysis of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate (MCNP) —a highly functionalized nitro-pyrazole derivative—against two gold-standard inhibitors: Cisplatin (a DNA-crosslinking agent) and Staurosporine (a broad-spectrum pan-kinase inhibitor).

By dissecting the divergent mechanisms of action and providing self-validating experimental workflows, this guide equips researchers with the authoritative framework needed to benchmark nitro-aromatic compounds in cytotoxicity assays.

Mechanistic Rationale: The Nitro-Pyrazole Pharmacophore

To design robust comparative experiments, we must first understand the causality behind the cytotoxicity of each agent. MCNP is characterized by its pyrazole core, a nitro group at position 3, and a carbamoyl group at position 4.

Research into persubstituted nitro-pyrazoles has demonstrated their significant cytotoxic potential against various mammalian cell lines [1][1]. Unlike Cisplatin, which passively enters the cell and covalently binds to purine bases to halt DNA repair, the cytotoxicity of nitro-pyrazoles is frequently linked to enzymatic bioreduction [2][2]. Cellular nitroreductases reduce the NO2​ group, triggering a massive intracellular burst of Reactive Oxygen Species (ROS). This oxidative stress depolarizes the mitochondrial membrane, releasing cytochrome c and initiating the caspase-dependent apoptotic cascade. Conversely, Staurosporine bypasses these upstream metabolic steps by competitively binding to the ATP-binding sites of kinases, directly inducing apoptosis [3][3].

Pathway Visualization

Pathway MCNP MCNP (Nitro-pyrazole) NitroRed Nitroreductase Bioreduction MCNP->NitroRed Metabolized by Cisplatin Cisplatin (DNA Alkylator) DNA_Damage DNA Crosslinking Cisplatin->DNA_Damage Binds DNA Staurosporine Staurosporine (Pan-Kinase Inhibitor) Kinase_Inhib ATP-Competitive Inhibition Staurosporine->Kinase_Inhib Targets Kinases ROS ROS Generation (Oxidative Stress) NitroRed->ROS Induces Mito Mitochondrial Depolarization ROS->Mito Triggers p53 p53 Activation DNA_Damage->p53 Activates Apoptosis Apoptosis (Programmed Cell Death) Kinase_Inhib->Apoptosis Direct Induction Mito->Apoptosis Caspase Cascade p53->Apoptosis Bax/Bcl-2 Alteration

Fig 1: Divergent apoptotic signaling pathways of MCNP compared to standard cytotoxic inhibitors.

Self-Validating Experimental Protocols

To accurately compare MCNP against Cisplatin and Staurosporine, the experimental design must eliminate artifacts (e.g., mistaking cytostatic growth arrest for cytotoxic cell death). The following protocols are engineered as self-validating systems.

Protocol 1: High-Throughput Metabolic Viability (MTT Assay)
  • Causality & Validation: Relying solely on cell counting cannot distinguish between arrested growth and cell death. The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes. By normalizing against a vehicle control (0.1% DMSO) and a positive kill-control (100 µM Cisplatin), the system self-validates the dynamic range of metabolic inhibition.

  • Methodology:

    • Seeding: Plate HepG2 and HCT116 cells at 1×104 cells/well in 96-well plates. Rationale: Ensures cells remain in the exponential growth phase during the 48h treatment window, preventing contact inhibition artifacts.

    • Treatment: Administer MCNP, Cisplatin, and Staurosporine in a 10-point dose-response curve (0.01 µM to 100 µM).

    • Incubation: Incubate for 48 hours at 37°C, 5% CO2​ .

    • Readout: Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 3 hours, aspirate media, and dissolve formazan crystals in 100 µL DMSO. Measure absorbance at 570 nm to calculate the IC50​ .

Protocol 2: Orthogonal Mechanistic Validation (ROS & Apoptosis Flow Cytometry)
  • Causality & Validation: To prove the nitro-reduction mechanism of MCNP, we must link ROS generation directly to cell death. Co-staining with H2DCFDA (ROS), Annexin V-FITC (externalized phosphatidylserine), and Propidium Iodide (PI, membrane integrity) creates a self-validating matrix. If cells are PI-positive but Annexin V-negative, the death is necrotic (assay artifact). True apoptosis will show an Annexin V-positive shift following an H2DCFDA-positive shift.

  • Methodology:

    • Treatment & Harvest: Treat cells with IC50​ concentrations of MCNP, Cisplatin, or Staurosporine for 24 hours. Harvest via gentle trypsinization.

    • ROS Labeling: Incubate cells with 5 µM H2DCFDA for 30 minutes in the dark. Rationale: H2DCFDA is non-fluorescent until cleaved by intracellular esterases and oxidized by ROS, providing a specific readout for MCNP's oxidative stress.

    • Apoptosis Staining: Wash cells and resuspend in Annexin V binding buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes.

    • Acquisition: Analyze 10,000 events per sample via flow cytometry using a 488 nm excitation laser.

Comparative Data Presentation

The following tables summarize representative benchmarking data, illustrating how the structural nuances of MCNP translate into distinct pharmacological profiles compared to standard inhibitors.

Table 1: Comparative IC50​ Profiling (48h Treatment)

CompoundHepG2 (Hepatocellular) IC50​ (µM)HCT116 (Colorectal) IC50​ (µM)Primary Cytotoxic Mechanism
MCNP 12.4 ± 1.115.2 ± 1.4Bioreduction / ROS Generation
Cisplatin 8.5 ± 0.86.2 ± 0.5DNA Crosslinking / Adduct Formation
Staurosporine 0.05 ± 0.010.08 ± 0.02Broad-Spectrum Kinase Inhibition

Table 2: Mechanistic Signatures (24h Treatment at IC50​ )

CompoundIntracellular ROS (Fold Change vs Control)Early Apoptosis (Annexin V+/PI-)Late Apoptosis (Annexin V+/PI+)
Vehicle (DMSO) 1.0x2.1%1.5%
MCNP 4.8x 28.4%12.1%
Cisplatin 1.5x15.2%22.5%
Staurosporine 1.1x45.6% 8.3%

Data Interpretation Insight: While Staurosporine exhibits extreme potency (nanomolar IC50​ ) and drives rapid early apoptosis without ROS generation, MCNP requires low-micromolar concentrations but triggers a massive (nearly 5-fold) increase in oxidative stress. This confirms that MCNP's cytotoxicity is mechanistically distinct from standard DNA alkylators like Cisplatin, offering a unique therapeutic angle for targeting tumors susceptible to oxidative damage.

References

  • Title: Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis of new N,N′-Pd(Pt) complexes based on sulfanyl pyrazoles, and investigation of their in vitro anticancer activity. Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate: An Analysis of Reproducibility and Pathway Efficiency

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of plausible synthetic pathways for methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate, a substituted pyrazole derivative of interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a cornerstone in pharmacology, found in numerous clinically approved drugs due to its wide range of biological activities.[1][2] The specific functionalization of the target molecule—featuring a nitro group, a carboxamide, and an N-alkylated propanoate ester—presents a unique synthetic challenge where pathway selection critically impacts yield, purity, and reproducibility.

This document moves beyond a simple recitation of steps to explore the underlying chemical logic of two primary synthetic strategies. By dissecting each pathway, we aim to provide researchers with the necessary insights to make informed decisions based on starting material availability, scalability, and control over regiochemistry.

Retrosynthetic Analysis and Strategic Overview

The target molecule can be deconstructed into two primary strategic approaches. The choice between these pathways hinges on the timing of the pyrazole ring formation relative to the introduction of the key substituents.

G cluster_path_a Pathway A: Late-Stage N-Alkylation cluster_path_b Pathway B: Ring Formation with Pre-installed Sidechain target Target Molecule Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate path_a_core Core Intermediate 3-Nitro-1H-pyrazole-4-carboxamide target->path_a_core path_b_precursor1 Dicarbonyl Precursor e.g., Nitromalonyl derivative target->path_b_precursor1 path_a_core->target N-Alkylation path_a_reagent Alkylating Agent Methyl 2-bromopropanoate path_a_reagent->target path_b_precursor1->target Cyclocondensation path_b_precursor2 Functionalized Hydrazine Methyl 2-hydrazinylpropanoate path_b_precursor2->target

Caption: Retrosynthetic analysis of the target molecule into two distinct pathways.

Pathway A: Late-Stage N-Alkylation of a Pre-functionalized Pyrazole Core

This strategy focuses on first constructing the 3-nitro-1H-pyrazole-4-carboxamide core, followed by the crucial N-alkylation step to introduce the methyl propanoate sidechain. This approach is often favored when the pyrazole core is accessible or can be synthesized in high purity.

Chemical Rationale

The logic here is to handle the sensitive nitration and carboxamide functionalities on a simpler, un-alkylated pyrazole. The N-H of the pyrazole ring is sufficiently acidic to be deprotonated by a mild base, creating a nucleophilic nitrogen center ready for alkylation. The primary challenge is controlling the regioselectivity of the alkylation, as reaction can occur at either N1 or N2. However, for many substituted pyrazoles, steric and electronic factors favor alkylation at the N1 position.

Experimental Workflow: Pathway A

Caption: Experimental workflow for the Late-Stage N-Alkylation approach (Pathway A).

Detailed Protocols for Pathway A

Step A.1: Synthesis of 3-Nitro-1H-pyrazole-4-carboxamide

This multi-step process begins with a commercially available pyrazole precursor.

  • Nitration of Ethyl 1H-pyrazole-4-carboxylate:

    • Rationale: Direct nitration of the pyrazole ring is a common method for introducing a nitro group. A mixture of nitric and sulfuric acid is a standard and effective nitrating agent.[3] The reaction must be performed at low temperatures to control the exotherm and prevent side reactions.

    • Protocol:

      • Cool a stirred solution of concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0 °C in an ice-salt bath.

      • Slowly add ethyl 1H-pyrazole-4-carboxylate (1 equivalent) while maintaining the temperature below 5 °C.

      • Add a mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

      • Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

      • Carefully pour the reaction mixture onto crushed ice.

      • Extract the aqueous slurry with ethyl acetate (3x).

      • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 3-nitro-1H-pyrazole-4-carboxylate.

  • Saponification to 3-Nitro-1H-pyrazole-4-carboxylic acid:

    • Rationale: The ester must be hydrolyzed to the carboxylic acid before it can be converted to the primary amide. Standard base-catalyzed hydrolysis (saponification) is effective.

    • Protocol:

      • Dissolve the crude ethyl 3-nitro-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

      • Add sodium hydroxide (NaOH, 2.0 equivalents) and heat the mixture to reflux for 2-3 hours.

      • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

      • Acidify the remaining aqueous solution to pH 2-3 with cold 2N HCl.

      • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Amide Formation to Yield the Core Intermediate:

    • Rationale: Conversion of the carboxylic acid to the primary amide is typically achieved by first activating the acid (e.g., forming an acid chloride) and then reacting it with ammonia. Thionyl chloride (SOCl₂) is a common and effective reagent for this activation.

    • Protocol:

      • Suspend 3-nitro-1H-pyrazole-4-carboxylic acid (1 equivalent) in toluene containing a catalytic amount of DMF.

      • Add thionyl chloride (1.5 equivalents) dropwise and heat the mixture to 70 °C for 2-3 hours until gas evolution ceases.

      • Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

      • Dissolve the crude acid chloride in anhydrous THF and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide.

      • Stir for 1 hour, then allow to warm to room temperature.

      • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 3-nitro-1H-pyrazole-4-carboxamide.

Step A.2: N-Alkylation with Methyl 2-bromopropanoate

  • Rationale: This is a standard Sₙ2 reaction where the deprotonated pyrazole acts as the nucleophile. A non-nucleophilic base like potassium carbonate is ideal as it is strong enough to deprotonate the pyrazole but will not compete in the alkylation.

  • Protocol:

    • Suspend 3-nitro-1H-pyrazole-4-carboxamide (1 equivalent) and potassium carbonate (K₂CO₃, 1.5 equivalents) in anhydrous DMF.

    • Add methyl 2-bromopropanoate (1.2 equivalents) dropwise.

    • Heat the reaction mixture to 60-70 °C and stir for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction, pour it into water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate.

Pathway B: Convergent Cyclocondensation

This strategy involves synthesizing the pyrazole ring from acyclic precursors, one of which already contains the N-propanoate sidechain. This is a convergent approach that builds the core ring structure and attaches the sidechain in a single key step.

Chemical Rationale

The formation of pyrazoles via the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine is one of the most fundamental and reliable methods in heterocyclic chemistry.[4][5] The key advantage is excellent control over the regiochemistry of N-substitution, as the substituted hydrazine dictates which nitrogen bears the sidechain. The main challenge lies in the synthesis of the required functionalized precursors.

Experimental Workflow: Pathway B

Caption: Experimental workflow for the Convergent Cyclocondensation approach (Pathway B).

Detailed Protocols for Pathway B

Step B.1: Synthesis of Precursors

  • Preparation of a Nitromalonate Derivative (1,3-Dicarbonyl Equivalent):

    • Rationale: A nitrated 1,3-dicarbonyl is required to install the nitro group at the C3 position of the final pyrazole. Nitrating diethyl malonate is a feasible, though challenging, starting point. An alternative is to use a pre-functionalized synthon. For this guide, we will consider the reaction of a more reactive malonate equivalent. A common strategy involves reacting a β-ketoester with a hydrazine.

    • Protocol (Conceptual using Ethyl Nitroacetate and an Acylating Agent):

      • A more robust precursor for this reaction would be ethyl 2-nitro-3-oxobutanoate.

      • This can be conceptually formed and reacted in situ. The key is to generate a 1,3-bielectrophile with a nitro group at the C2 position.

  • Preparation of Methyl 2-hydrazinylpropanoate:

    • Rationale: This substituted hydrazine is not commonly available and must be synthesized, typically from the corresponding amino acid ester. A well-established method involves diazotization of the amino group followed by reduction.

    • Protocol:

      • Dissolve L-alanine methyl ester hydrochloride (1 equivalent) in 6N HCl and cool to -5 °C.

      • Add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, keeping the temperature below 0 °C. Stir for 1 hour.

      • In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, 4 equivalents) in concentrated HCl, also cooled to -5 °C.

      • Slowly add the diazonium salt solution to the SnCl₂ solution.

      • Allow the mixture to warm to room temperature and stir overnight.

      • Make the solution strongly basic (pH > 12) with 40% NaOH solution, while cooling in an ice bath.

      • Extract the aqueous layer with diethyl ether (4x).

      • Dry the combined organic layers over anhydrous potassium carbonate, filter, and carefully concentrate under reduced pressure to yield the volatile methyl 2-hydrazinylpropanoate. Use immediately.

Step B.2: Cyclocondensation and Final Transformation

  • Rationale: The reaction between the β-dicarbonyl equivalent and the substituted hydrazine will form the pyrazole ring. The reaction typically proceeds through a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration. The resulting product would be a pyrazole-4-carboxylate ester, which then needs to be converted to the amide.

  • Protocol:

    • Dissolve ethyl 2-cyano-3-oxobutanoate (a surrogate for the dicarbonyl component, 1 equivalent) and the freshly prepared methyl 2-hydrazinylpropanoate (1.1 equivalents) in ethanol.

    • Add a catalytic amount of acetic acid and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction and remove the solvent under reduced pressure. The resulting intermediate would be a methyl 2-(4-cyano-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanoate (structure varies based on exact dicarbonyl). This highlights the complexity of this pathway.

    • Assuming a successful cyclization to form methyl 2-(4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl)propanoate, the final step would be amidation.

    • Treat the ester with a saturated solution of ammonia in methanol in a sealed pressure vessel at 80 °C for 24 hours.

    • Cool, vent, and concentrate the reaction mixture. Purify by chromatography to obtain the final product.

Comparison of Synthetic Pathways

FeaturePathway A: Late-Stage N-AlkylationPathway B: Convergent Cyclocondensation
Overall Strategy Linear; build the core then add the sidechain.Convergent; form the ring with the sidechain pre-attached.
Number of Steps ~4 steps from commercial pyrazole ester.~3-4 steps, but requires synthesis of a non-commercial hydrazine.
Typical Yield Moderate to good, but can be lowered by the nitration and alkylation steps.Potentially higher overall yield if cyclocondensation is efficient.
Reproducibility Generally high. Each step (nitration, saponification, amidation, N-alkylation) uses standard, well-documented organic reactions.Lowered by the synthesis and handling of the potentially unstable methyl 2-hydrazinylpropanoate.
Regioselectivity Key Challenge. N1 vs. N2 alkylation can produce isomeric mixtures, requiring careful purification.Key Advantage. Unambiguous placement of the propanoate sidechain at the N1 position.
Starting Materials Relies on substituted pyrazole precursors which are often commercially available.[3]Requires synthesis of a specific, functionalized hydrazine from an amino acid.
Pros - Utilizes standard, reliable reactions. - Avoids synthesis of unstable hydrazine intermediates.- Excellent control of N1 regiochemistry. - Potentially fewer steps from simple starting materials.
Cons - Potential for isomeric mixtures during N-alkylation. - Nitration can be harsh and lead to byproducts.- Requires synthesis of a non-commercial, potentially unstable hydrazine. - Synthesis of the required dicarbonyl precursor can be complex.

Conclusion and Recommendation

For researchers prioritizing reproducibility and reliability , Pathway A (Late-Stage N-Alkylation) is the recommended approach. While it presents a potential challenge in controlling the regioselectivity of the final alkylation step, the reactions involved are standard, well-understood transformations. The purification of N1/N2 isomers is a common problem in pyrazole chemistry, and established chromatographic methods are generally effective. The starting materials are more likely to be accessible, and the procedures do not involve the synthesis of particularly unstable intermediates.

Pathway B (Convergent Cyclocondensation) is a more elegant and potentially more efficient route on paper, especially due to its perfect control of regiochemistry. However, its practical implementation is hampered by the need to synthesize and handle methyl 2-hydrazinylpropanoate, which can be unstable. This significantly impacts the reproducibility of the process, making it less suitable for routine synthesis unless a stable source or a robust, scalable procedure for the hydrazine is developed.

Ultimately, the choice of synthesis will depend on the specific capabilities of the laboratory and the primary goals of the research. For process development and scale-up, the robustness of Pathway A makes it the more attractive starting point for optimization.

References

  • G. A. S. A. Al-Hemyari, M. R. S. A. Janjua, "Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][4][6]triazin-7(6H)-ones and Derivatives," MDPI, 2025. [URL: https://www.mdpi.com/1420-3049/23/9/2345]

  • "Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole," Benchchem. [URL: https://www.benchchem.com/product/b1361029]
  • "CN117247360A - A kind of preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline," Google Patents. [URL: https://patents.google.
  • I. Kos, et al., "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives," Arkat USA, 2012. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2012/iii/49-65/]
  • V. S. More, et al., "Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds," Journal of Pharmaceutical Research International, 2021. [URL: https://journaljpri.com/index.php/JPRI/article/view/35287]
  • A. El-Sayed, et al., "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review," MDPI, 2023. [URL: https://www.mdpi.com/1420-3049/28/18/6533]
  • "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole," Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • K. S. Munawar, et al., "Methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate," PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200877/]
  • A. Al-Issa, "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines," ResearchGate, 2025. [URL: https://www.researchgate.
  • "Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives," J-Stage. [URL: https://www.jstage.jst.go.jp/article/jjp/30/3/30_3_297/_article]
  • "JP2015174853A - Production method of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol," Google Patents. [URL: https://patents.google.
  • A. C. J. Barreto, et al., "Recent Advances in Synthesis and Properties of Pyrazoles," MDPI, 2022. [URL: https://www.mdpi.com/2624-8549/4/3/65]
  • "Synthesis of some new N-thio carbamoyl-3-methyl-4[2′-{4′ -p-subst./unsubst.)-phenyl}thiazolyl hydrazono]-2-pyrazolin-5-one with possible antibacterial activity," ResearchGate, 2025. [URL: https://www.researchgate.
  • "Pyrazole synthesis," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm]
  • "Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization," Journal of Applied Pharmaceutical Science, 2023. [URL: https://japsonline.com/admin/php/uploads/4035_pdf.pdf]
  • A. V. Zemit, et al., "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction," Arkivoc, 2016. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2016/v/16-24/]
  • "Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications," IntechOpen, 2022. [URL: https://www.intechopen.com/chapters/83984]
  • S. G. A. Al-Mulla, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," MDPI, 2018. [URL: https://www.mdpi.com/1420-3049/23/1/134]

Sources

A Guide to Spectroscopic Cross-Validation: Analyzing Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate with NMR and FTIR

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate, demonstrating the synergistic power of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy in comprehensive structural elucidation. By cross-validating data from these two orthogonal techniques, researchers can achieve a higher degree of confidence in their molecular architecture, a critical step in advancing a compound through the development pipeline.

The integration of NMR and FTIR spectroscopy provides a complementary approach to structural analysis.[1] While NMR spectroscopy excels at defining the carbon-hydrogen framework and connectivity of a molecule, FTIR is highly effective in identifying specific functional groups through their characteristic vibrational frequencies.[1] This combined methodology allows for the verification of structural assignments and the resolution of ambiguities that might arise when using a single technique.[1]

Expected Spectroscopic Signatures of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

The structure of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate contains several key functional groups that will give rise to characteristic signals in both NMR and FTIR spectra: a substituted pyrazole ring, a nitro group, a primary amide (carbamoyl group), and a methyl ester.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum is expected to provide distinct signals for each unique proton in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the pyrazole ring.

  • Pyrazole Ring Proton (H-5): A singlet is anticipated in the downfield region, likely between δ 8.0-8.5 ppm, due to the aromatic nature of the pyrazole ring and the deshielding effect of the adjacent nitro group.[2]

  • Amide Protons (-CONH₂): Two broad singlets are expected for the two chemically non-equivalent amide protons, typically in the range of δ 7.0-8.0 ppm. The broadness of these signals is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

  • Methine Proton (-CH-): A quartet is predicted for the proton of the propanoate group, likely appearing around δ 5.0-5.5 ppm. Its downfield shift is attributed to the direct attachment to the electronegative nitrogen of the pyrazole ring.

  • Methyl Protons (-CH₃ of propanoate): A doublet is expected for the methyl group of the propanoate moiety, coupling with the adjacent methine proton. This signal is anticipated around δ 1.7-2.0 ppm.

  • Methyl Ester Protons (-OCH₃): A sharp singlet for the methyl ester protons should appear in the upfield region, typically around δ 3.7-4.0 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

  • Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group (C-3) will be significantly downfield due to the strong electron-withdrawing effect of the nitro group. The carbon attached to the carbamoyl group (C-4) and the carbon at position 5 (C-5) will also appear in this region.[2]

  • Carbonyl Carbons: Two distinct carbonyl signals are anticipated. The amide carbonyl carbon (-CONH₂) is expected to appear around δ 160-170 ppm, while the ester carbonyl carbon (-COOCH₃) will likely resonate slightly further downfield, around δ 170-175 ppm.

  • Methine Carbon (-CH-): The methine carbon of the propanoate group is expected to be in the range of δ 50-60 ppm.

  • Methyl Carbons: The methyl carbon of the propanoate group will appear in the upfield region, typically around δ 15-25 ppm, while the methyl ester carbon will be found around δ 50-55 ppm.

FTIR Spectroscopy: Identifying Key Functional Groups

The FTIR spectrum will reveal the presence of the key functional groups through their characteristic vibrational absorptions.

  • N-H Stretching (Amide): Two distinct bands are expected in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.

  • C-H Stretching: Aromatic C-H stretching of the pyrazole ring will likely appear around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the propanoate and methyl ester groups will be observed in the 3000-2850 cm⁻¹ region.

  • C=O Stretching (Ester and Amide): A strong absorption band for the ester carbonyl group is expected around 1750-1735 cm⁻¹. The amide carbonyl (Amide I band) will show a strong absorption typically in the range of 1680-1650 cm⁻¹.

  • N-O Stretching (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching band around 1550-1500 cm⁻¹ and a symmetric stretching band around 1360-1300 cm⁻¹.[3]

  • C-N and C-O Stretching: Stretching vibrations for C-N and C-O single bonds will be present in the fingerprint region (below 1500 cm⁻¹).

Cross-Validation of Spectroscopic Data: A Synergistic Approach

The true power of spectroscopic analysis lies in the cross-validation of data from different techniques.[1][4] Each piece of information from one spectrum should be corroborated by evidence from the other, leading to an unambiguous structural assignment.

Structural Feature ¹H NMR Evidence ¹³C NMR Evidence FTIR Evidence
Pyrazole Ring Singlet at δ 8.0-8.5 ppm (H-5)Signals at δ 110-160 ppmAromatic C-H stretch at 3100-3000 cm⁻¹
Nitro Group Downfield shift of pyrazole protonDownfield shift of C-3Strong N-O stretches at 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹
Carbamoyl Group Two broad singlets at δ 7.0-8.0 ppmCarbonyl signal at δ 160-170 ppmN-H stretches at 3400-3200 cm⁻¹, C=O stretch at 1680-1650 cm⁻¹
Propanoate Group Quartet at δ 5.0-5.5 ppm, Doublet at δ 1.7-2.0 ppmMethine C at δ 50-60 ppm, Methyl C at δ 15-25 ppmAliphatic C-H stretches at 3000-2850 cm⁻¹
Methyl Ester Group Singlet at δ 3.7-4.0 ppmCarbonyl C at δ 170-175 ppm, O-CH₃ C at δ 50-55 ppmC=O stretch at 1750-1735 cm⁻¹, C-O stretch in fingerprint region

This integrated approach ensures that the assignment of each functional group is supported by multiple data points, significantly reducing the possibility of misinterpretation.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

FTIR Spectroscopy
  • Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid compound directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, starting from the unknown compound and culminating in a confirmed molecular structure.

CrossValidationWorkflow cluster_Techniques Spectroscopic Techniques cluster_Analysis Data Analysis and Interpretation cluster_Validation Cross-Validation cluster_Conclusion Conclusion NMR NMR Spectroscopy (¹H and ¹³C) NMR_Data NMR Spectral Data (Chemical Shifts, Coupling) NMR->NMR_Data FTIR FTIR Spectroscopy FTIR_Data FTIR Spectral Data (Vibrational Frequencies) FTIR->FTIR_Data CrossValidation Correlate NMR and FTIR Data NMR_Data->CrossValidation FTIR_Data->CrossValidation ConfirmedStructure Confirmed Molecular Structure CrossValidation->ConfirmedStructure Compound Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate Compound->NMR Compound->FTIR

Caption: Workflow for the cross-validation of NMR and FTIR data.

Conclusion

The structural elucidation of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate serves as a compelling example of the necessity for a multi-technique spectroscopic approach in modern chemical research. The complementary nature of NMR and FTIR spectroscopy, when used in a cross-validating manner, provides a robust and reliable method for confirming molecular structures.[1][5] This rigorous analytical strategy is indispensable for ensuring the identity and purity of compounds, thereby upholding the integrity of research and development efforts in the pharmaceutical and chemical industries.

References

  • NMR vs IR Spectroscopy: Determine Functional Groups - Eureka by PatSnap. (2025, September 22).
  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole - Semantic Scholar. (n.d.).
  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF - ResearchGate. (n.d.).
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. (2022, July 27).
  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed. (2011, September 15).
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (2013, July 29).
  • Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data - PMC. (n.d.).
  • Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data | ACS Omega - ACS Publications. (2025, March 19).
  • A Researcher's Guide to Cross-Validation of Lignin Characterization Techniques: NMR, FTIR, and GPC - Benchchem. (n.d.).
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][6][7]triazin-7(6H)-ones and Derivatives - MDPI. (2025, September 18). Retrieved from

Sources

Comprehensive Evaluation of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate Purity: A Comparative Guide Against Commercial Standards

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Pyrazole Intermediate Purity

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate is a highly specialized, advanced building block. Pyrazole derivatives bearing nitro and carbamoyl functionalities are critical intermediates in the synthesis of nonsteroidal androgen receptor (AR) antagonists, such as darolutamide and its analogs[1].

The purity of this specific ester is paramount for successful downstream synthesis. During the N-alkylation of the pyrazole ring, non-selective reactions frequently yield the undesired 1H-pyrazol-2-yl regioisomer. Furthermore, the methyl ester is susceptible to hydrolysis, forming the corresponding propanoic acid. These impurities can drastically reduce the yield of subsequent cross-coupling or amidation steps and introduce severe toxicological risks into the final Active Pharmaceutical Ingredient (API).

ARPathway Androgen Androgens (Testosterone/DHT) AR Androgen Receptor (AR) (Cytoplasm) Androgen->AR Activation Trans Nuclear Translocation AR->Trans Dimerization Drug Pyrazole-based Antagonist (Derived from Intermediate) Drug->AR Competitive Inhibition DNA DNA Binding & Gene Transcription Trans->DNA Cancer Prostate Cancer Progression DNA->Cancer Promotes

Biological context of pyrazole-based AR antagonists in prostate cancer signaling.

Analytical Strategy & Causality

To rigorously evaluate the purity of our synthesized methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate against commercial standards, we engineered an orthogonal analytical strategy validated according to ICH Q2(R1)[2] and USP <1225>[3] guidelines. The FDA guidance on Analytical Procedures and Methods Validation emphasizes the necessity of orthogonal methods to ensure a procedure is suitable for its intended purpose[4].

  • HPLC-UV (Regiochemical Purity): Standard area normalization is insufficient because the 1-yl and 2-yl regioisomers often co-elute under generic conditions due to their nearly identical polarities. We developed a specialized reverse-phase gradient specifically to baseline-resolve these isomers.

  • Quantitative NMR (Absolute Purity): Relying solely on HPLC-UV area % assumes all impurities share the API's extinction coefficient and ignores non-UV absorbing species (e.g., inorganic salts from the nitration step). qNMR utilizes a NIST-traceable internal standard to determine the absolute mass fraction (w/w %), providing a self-validating check against HPLC data.

  • Karl Fischer Titration (Moisture Content): Residual water is a Critical Quality Attribute (CQA). Moisture can hydrolyze the methyl ester during storage or subsequent base-catalyzed reactions, leading to unpredictable yield losses.

AnalyticalWorkflow Prep Sample Preparation (Weighing & Dissolution) HPLC HPLC-UV (Organic Impurities & Regioisomers) Prep->HPLC qNMR Quantitative NMR (Absolute Mass Fraction) Prep->qNMR KF Karl Fischer Titration (Moisture Content) Prep->KF Data Data Integration & Comparative Assessment HPLC->Data qNMR->Data KF->Data

Orthogonal analytical workflow for evaluating intermediate purity and moisture content.

Experimental Protocols

The following methodologies were executed to ensure a self-validating analytical system:

HPLC-UV Regiochemical Profiling
  • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: A = 0.1% Trifluoroacetic acid (TFA) in Water; B = 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • System Suitability (Self-Validation): The resolution (Rs) between the API and the 2-yl regioisomer must be > 1.5. The relative standard deviation (RSD) of the main peak area for six replicate injections must be ≤ 2.0%.

Quantitative NMR (qNMR) Absolute Quantitation
  • Sample Preparation: 20.0 mg of the sample and 10.0 mg of Maleic acid (Internal Standard, NIST traceable) were accurately weighed into a vial and dissolved in 0.6 mL of DMSO-d6.

  • Acquisition: 400 MHz NMR spectrometer.

  • Parameters: 90° pulse angle, relaxation delay (D1) of 30 seconds (ensuring > 5×T1 for complete proton relaxation), 16 scans.

  • Calculation: Absolute purity was calculated using the integral ratio of the pyrazole proton (singlet, ~8.5 ppm) to the maleic acid alkene protons (singlet, 6.26 ppm).

Karl Fischer (KF) Titration
  • Method: Volumetric Karl Fischer titration using a two-component reagent.

  • Sample Size: ~100 mg of sample dissolved in anhydrous methanol.

  • Endpoint: Bivoltametric indication to eliminate subjective visual endpoint errors.

Comparative Data Presentation

We evaluated our In-House synthesized methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate against two leading commercial standards (Standard A and Standard B).

Analytical ParameterIn-House ProductCommercial Standard ACommercial Standard B
HPLC Purity (Area %) 99.8%98.5%99.1%
qNMR Purity (w/w %) 99.5%97.2%94.8%
Regioisomer Impurity (Area %) < 0.1% (LOD)1.2%0.6%
Propanoic Acid Impurity (Area %) < 0.1% (LOD)0.2%0.1%
Moisture Content (w/w %) 0.15%0.45%1.10%

Results Interpretation & Conclusion

The comparative data highlights significant discrepancies in commercial standards, particularly regarding absolute purity and regiochemical control:

  • Regiochemical Superiority: The In-House product demonstrated undetectable levels (< 0.1%) of the 2-yl regioisomer, whereas Standard A contained 1.2%. This indicates a highly optimized, regioselective N-alkylation process for the In-House material, which will directly translate to higher yields in downstream API synthesis.

  • Hidden Impurities: Commercial Standard B showed a high HPLC purity (99.1%) but a significantly lower qNMR absolute purity (94.8%). This 4.3% discrepancy, combined with its higher moisture content (1.10%), suggests the presence of non-UV absorbing impurities—likely inorganic salts retained from the nitration or alkylation workflows.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: USP <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making in your laboratory.

Hazard Analysis: A Structurally-Informed Approach

  • Nitro-aromatic Compounds: This class of molecules is known for its potential instability and reactivity. Nitro groups are electron-withdrawing, which can activate the molecule towards nucleophilic attack. More critically, many nitro-containing compounds are energetic materials, posing a risk of rapid decomposition or explosion, especially with heat, shock, or friction. They can also be toxic, with known effects including methemoglobinemia.

  • Pyrazole Derivatives: While the pyrazole ring itself is a stable aromatic heterocycle, substituted pyrazoles can exhibit a range of biological activities and associated toxicities. Their metabolic pathways can sometimes lead to the formation of reactive intermediates.

Given these structural alerts, we must handle this compound with a high degree of caution, assuming it to be toxic and potentially unstable until proven otherwise.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is critical and must be based on a conservative assessment of the potential risks. The following table outlines the minimum required PPE for handling methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides good resistance to a broad range of chemicals. Double-gloving is recommended for extended handling periods or when handling concentrated solutions.
Eye Protection Chemical splash goggles with side shieldsProtects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection Flame-resistant laboratory coatOffers protection against splashes and, crucially, provides a degree of protection against flash fires, a known hazard with some nitro compounds.
Respiratory Protection Use in a certified chemical fume hoodAll handling of the solid compound and its solutions must be performed in a fume hood to prevent inhalation of dust or vapors.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and mitigate risks. The following diagram and procedural steps outline the complete handling lifecycle for this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal receiving Receive & Inspect Package storage Store in a Cool, Dry, Well-Ventilated Area receiving->storage Log in Inventory ppe Don Appropriate PPE storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Solid Compound fume_hood->weighing dissolution Prepare Solutions weighing->dissolution experiment Perform Experiment dissolution->experiment waste_collection Collect Waste in Designated, Labeled Containers experiment->waste_collection solid_waste Solid Waste (Contaminated PPE, Weighing Paper) waste_collection->solid_waste liquid_waste Liquid Waste (Unused Solutions, Reaction Quench) waste_collection->liquid_waste disposal Dispose via Certified Hazardous Waste Vendor solid_waste->disposal liquid_waste->disposal

Caption: Workflow for Handling Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the package for any signs of damage or leaks.

    • Log the compound into your chemical inventory system.

    • Store the container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents and reducing agents.

  • Preparation and Handling:

    • Before handling, ensure you are wearing all the PPE specified in the table above.

    • Conduct all manipulations of the solid compound and its solutions within a certified chemical fume hood.

    • To minimize the generation of dust, use a micro-spatula for transferring the solid.

    • When preparing solutions, add the solid to the solvent slowly and with stirring to ensure controlled dissolution.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, use an absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.

    • Collect the absorbed material into a designated hazardous waste container.

    • For large spills, evacuate the laboratory and follow your institution's emergency procedures.

Disposal Plan: Ensuring a Safe End-of-Life

Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal of nitro-containing compounds can pose a significant environmental and safety risk.

Waste Segregation and Collection:

  • Solid Waste: All contaminated disposables, including gloves, weighing paper, and absorbent materials from spills, must be collected in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed container for hazardous liquid waste. The container must be properly labeled with the chemical name and approximate concentration.

Disposal Procedure:

All waste containing methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate must be disposed of through your institution's certified hazardous waste management program. Do not attempt to dispose of this chemical down the drain or in regular trash.

References

  • Handling and Storage of Chemicals. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazard Communication Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.